Bzl-ile-ome hcl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-11(2)13(14(16)17-3)15-10-12-8-6-5-7-9-12;/h5-9,11,13,15H,4,10H2,1-3H3;1H/t11-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDYRSTYILRYKY-JZKFLRDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride, a valuable building block in peptide synthesis and drug development.[1] The synthesis is typically achieved through a two-step process commencing with the esterification of L-isoleucine to its methyl ester hydrochloride, followed by the N-benzylation of the amino group via reductive amination. This document outlines detailed experimental protocols for each step, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.
I. Overview of the Synthetic Pathway
The synthesis of N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride is efficiently carried out in two primary stages:
-
Esterification: The carboxylic acid group of L-isoleucine is converted to a methyl ester in the presence of an acid catalyst. This protects the carboxylic acid and increases the solubility of the amino acid in organic solvents.
-
N-Benzylation: The primary amino group of the L-isoleucine methyl ester is benzylated through reductive amination. This involves the reaction with benzaldehyde to form an intermediate imine, which is subsequently reduced to the secondary amine.
Caption: Overall synthetic workflow for N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride.
II. Experimental Protocols
A. Step 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride
This procedure details the esterification of L-isoleucine using thionyl chloride in methanol, a method known for its high efficiency.
Materials:
-
L-Isoleucine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Under ice bath conditions, slowly add 1 mL of thionyl chloride (SOCl₂) dropwise to 5 mL of cooled, anhydrous methanol with stirring.
-
After 30 minutes of stirring, add 1.01 g (8.55 mmol) of L-isoleucine to the mixture.
-
Allow the reaction to proceed with stirring overnight at room temperature.
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
The resulting residue can be purified by recrystallization from methanol/ether to yield the product as a colorless, oily crystalline solid.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | L-Isoleucine | N/A |
| Reagents | Thionyl chloride, Methanol | N/A |
| Yield | 98.8% | N/A |
| Product | L-Isoleucine Methyl Ester HCl | N/A |
B. Step 2: Synthesis of N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride
This protocol describes the N-benzylation of L-isoleucine methyl ester hydrochloride via reductive amination with benzaldehyde and sodium cyanoborohydride.
Materials:
-
L-Isoleucine methyl ester hydrochloride
-
Benzaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Molecular sieves (4 Å)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of L-isoleucine methyl ester hydrochloride (1 equivalent) in anhydrous methanol, add powdered 4 Å molecular sieves.
-
Add benzaldehyde (1 equivalent) to the suspension.
-
After stirring for a short period to allow for imine formation, add sodium cyanoborohydride (NaBH₃CN) (1 equivalent) portion-wise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by adding a 6 N HCl solution and stir for 1 hour.
-
Adjust the pH to 14 using an 8 N NaOH solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or recrystallization to yield N-alpha-Benzyl-L-isoleucine methyl ester.
-
To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of methanol and add a methanolic HCl solution. The product will precipitate and can be collected by filtration.
Caption: Reductive amination reaction pathway.
III. Quantitative Data for N-alpha-Benzyl-L-isoleucine Methyl Ester Hydrochloride
The following table summarizes the key physical and chemical properties of the final product.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁NO₂·HCl | N/A |
| Molecular Weight | 271.82 g/mol | N/A |
| Appearance | White crystalline powder | N/A |
| Melting Point | 176-182 °C | N/A |
| Purity (HPLC) | ≥ 99% | N/A |
| Optical Rotation | [a]D²⁰ = +26 ± 2º (c=1 in MeOH) | N/A |
IV. Conclusion
The synthesis of N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride is a well-established process that can be reliably performed in a laboratory setting. The two-step approach involving esterification followed by reductive amination provides a high-purity product suitable for applications in pharmaceutical and biochemical research. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
Bzl-ile-ome hcl mechanism of action in peptide coupling
An In-Depth Technical Guide on the Role of Nα-Benzoyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl) in Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding this compound
Nα-Benzoyl-L-isoleucine methyl ester hydrochloride (this compound) is not a peptide coupling reagent. Instead, it is a protected amino acid derivative used as a building block in peptide synthesis. In this context, "protected" means that its reactive amino and carboxyl groups are temporarily masked to prevent unwanted side reactions during the formation of a peptide bond.[1][2] This guide elucidates the function of its protecting groups and its role within the broader mechanism of peptide bond formation, facilitated by standard coupling reagents.
The structure of this compound consists of the amino acid L-isoleucine with its alpha-amino group protected by a benzoyl (Bzl) group and its carboxyl group protected as a methyl ester (OMe). The hydrochloride (HCl) salt improves its stability and handling properties.
The Critical Role of Protecting Groups in Peptide Synthesis
In peptide synthesis, the controlled, sequential formation of amide bonds is paramount. Without protecting groups, a simple attempt to couple two amino acids would result in a mixture of products, including dipeptides, polypeptides, and self-coupled products.[2] Protecting groups ensure that only the desired carboxyl group reacts with the desired amino group.[1]
N-Terminal Protection: The Benzoyl (Bzl) Group
The N-benzoyl group is an acyl-type protecting group for the alpha-amino functionality of the isoleucine. Its primary function is to decrease the nucleophilicity of the amino group, thereby preventing it from reacting with an activated carboxyl group of another amino acid. This ensures that the amino acid can only participate in the coupling reaction via its carboxyl end. While historically significant, the benzoyl group is less common in modern solid-phase peptide synthesis (SPPS) due to the harsh conditions typically required for its removal (e.g., strong acid or base hydrolysis), which can compromise the integrity of the growing peptide chain. It finds more utility in solution-phase synthesis.
C-Terminal Protection: The Methyl Ester (OMe) Group
The C-terminal carboxyl group of isoleucine is protected as a methyl ester. This prevents the carboxyl group from being activated by a coupling reagent and reacting with the amino group of another amino acid molecule.[3] To participate in a coupling reaction as the C-terminal component, this methyl ester must first be deprotected (saponified) to regenerate the carboxylic acid. This carboxylic acid can then be activated by a coupling reagent.[3] Alternatively, if the N-benzoyl group is removed, the free amine can react with an incoming activated amino acid, making the this compound derivative the N-terminal residue of a new peptide chain.
The Hydrochloride Salt
The presence of the hydrochloride salt indicates that the molecule is protonated, typically at the nitrogen of the benzoyl amide, although it primarily serves to make the compound a stable, crystalline solid that is easier to handle and store.
General Mechanism of Peptide Coupling
Peptide coupling is the process of forming a peptide (amide) bond between two amino acids.[4][5] This reaction involves the activation of a carboxyl group to make it more susceptible to nucleophilic attack by an amino group.[6][7]
Let's consider a scenario where this compound is used to provide the N-terminal residue. First, the methyl ester must be hydrolyzed (saponified) to yield N-Benzoyl-L-isoleucine (Bzl-Ile-OH). This free carboxylic acid can then be coupled with another C-terminally protected amino acid (e.g., H-Ala-OR').
The general workflow is as follows:
Mechanisms with Common Coupling Reagents
The critical step in peptide coupling is the activation of the carboxylic acid. This is achieved using a variety of coupling reagents, which can be broadly categorized into carbodiimides, phosphonium salts, and aminium (uronium) salts.[4]
Carbodiimide-Mediated Coupling (e.g., DCC)
N,N'-Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent.[6][8] It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][9] This intermediate is then attacked by the nucleophilic amino group of the second amino acid.
A major side reaction is the formation of a stable N-acylurea, which terminates the reaction.[4] To suppress this and reduce the risk of racemization, additives like 1-hydroxybenzotriazole (HOBt) are often used.[1][4] HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[10]
Phosphonium Salt-Mediated Coupling (e.g., PyBOP)
Phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents.[11] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the phosphonium center of PyBOP, leading to the formation of a benzotriazolyl active ester (OBt ester). This active ester then reacts with the amine to form the peptide bond. Phosphonium reagents are known for high coupling rates and low racemization, and they do not cause the guanidinylation side reaction seen with aminium salts.[11]
Aminium/Uronium Salt-Mediated Coupling (e.g., HBTU)
Aminium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) function similarly to phosphonium salts.[12] In the presence of a base (DIPEA), HBTU reacts with the deprotonated carboxylic acid to form the same HOBt-activated ester.[12] This active ester subsequently reacts with the amine component. While very effective, aminium reagents can react with the free N-terminus of the peptide chain in a side reaction known as guanidinylation, which terminates the chain.[11]
Data Presentation: Comparison of Coupling Reagent Classes
| Reagent Class | Examples | Advantages | Disadvantages | Typical Additives |
| Carbodiimides | DCC, EDC | Inexpensive, widely used in solution and solid phase.[4] | Lower reaction rates, high risk of racemization, N-acylurea formation, DCC byproduct (DCU) is poorly soluble.[1][4] | HOBt, HOAt, OxymaPure® |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization, stable, no guanidinylation side reaction, suitable for difficult couplings.[4][11] | More expensive, byproducts can be difficult to remove. | None required, but base (e.g., DIPEA) is necessary. |
| Aminium (Uronium) Salts | HBTU, HATU, HCTU | Very fast reaction rates, high yields, easy to use.[4] | Can cause guanidinylation of the N-terminus, less stable in solution than phosphonium salts.[11] | None required, but base (e.g., DIPEA) is necessary. |
Experimental Protocols
The following are generalized protocols for the saponification of the methyl ester and a subsequent peptide coupling reaction in solution phase.
Protocol: Saponification of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent mixture, such as methanol/water or THF/water.
-
Basification: Cool the solution in an ice bath (0 °C). Add a solution of sodium hydroxide or lithium hydroxide (e.g., 1.1 equivalents of 1M NaOH (aq)) dropwise while stirring.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a mild acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Extraction: Extract the product (Bzl-Ile-OH) into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by crystallization or chromatography if necessary.
Protocol: General Peptide Coupling using Bzl-Ile-OH
-
Dissolution: Dissolve the C-terminally protected amino acid (H-AA₂-OR', 1 equivalent) and Bzl-Ile-OH (1.1 equivalents) in a polar aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Coupling Reagent:
-
For DCC/HOBt: Add HOBt (1.2 equivalents) to the solution. Cool the mixture to 0 °C and then add DCC (1.1 equivalents).
-
For PyBOP/DIPEA: Add the coupling reagent PyBOP (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 2-3 equivalents) to the solution at room temperature or 0 °C.
-
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
For DCC: Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine.
-
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting crude protected dipeptide by column chromatography or crystallization.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Bot Detection [iris-biotech.de]
- 12. m.youtube.com [m.youtube.com]
The Strategic Role of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride in Synthetic Organic Chemistry: A Technical Guide
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the application of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl) in modern synthetic organic chemistry. This document outlines its core functions, provides detailed experimental protocols for its use, and presents key data in a structured format.
Introduction: A Versatile Building Block for Complex Molecules
N-α-Benzyl-L-isoleucine methyl ester hydrochloride (this compound) is a chiral amino acid derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of peptide chemistry and drug discovery. Its unique structure, featuring a benzyl group on the alpha-amino nitrogen and a methyl ester protecting the carboxyl group, imparts desirable properties such as increased stability and solubility, making it an invaluable tool for synthetic chemists.
This technical guide will delve into the multifaceted roles of this compound, providing a detailed overview of its applications, experimental methodologies for its use, and a summary of relevant quantitative data.
Core Applications in Synthetic Organic Chemistry
The primary application of this compound lies in its role as a versatile intermediate in the synthesis of peptides and peptidomimetics. The benzyl group serves as a stable protecting group for the secondary amine, preventing unwanted side reactions during peptide coupling steps. This protection is robust under various reaction conditions but can be removed through catalytic hydrogenation. The methyl ester provides temporary protection for the carboxylic acid, which can be readily hydrolyzed to allow for subsequent amide bond formation.
Beyond its role as a protected amino acid, the N-benzyl group can also influence the conformational properties of the resulting peptide, potentially inducing specific secondary structures. This makes this compound a valuable tool in the design of peptides with defined three-dimensional shapes, which is often critical for their biological activity.
Quantitative Data: Performance in Dipeptide Synthesis
While specific yield and purity data for reactions directly involving this compound are not extensively documented in publicly available literature, data from analogous microwave-assisted, solvent-free dipeptide syntheses provide valuable insights into the expected efficiency of coupling reactions with similar isoleucine methyl ester derivatives. The following table summarizes the High-Performance Liquid Chromatography (HPLC) purity of various Boc-protected dipeptides synthesized with isoleucine methyl ester (Ile-OMe).
| Dipeptide Product | HPLC Purity (%)[1] |
| Boc-Trp-Ile-OMe | 95.1 |
| Boc-Met-Ile-OMe | 97.9 |
| Boc-Ser(Bzl)-Ile-OMe | 96.1 |
Note: This data is for the synthesis of related dipeptides and should be considered indicative of the potential purity achievable in similar synthetic routes involving this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of N-benzylated amino acid esters and their subsequent use in peptide coupling reactions. These protocols are based on established procedures for analogous compounds and can be adapted for the specific use of this compound.
Synthesis of N-α-Benzyl-L-isoleucine Methyl Ester from L-Isoleucine Methyl Ester Hydrochloride
This protocol outlines a two-step reductive amination process to synthesize the target compound.
Step 1: Schiff Base Formation
-
Suspend L-isoleucine methyl ester hydrochloride (1 equivalent) and anhydrous magnesium sulfate in dry tetrahydrofuran (THF) under an argon atmosphere at 0°C.
-
Add benzaldehyde (2 equivalents) and triethylamine (1 equivalent) sequentially to the suspension.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate and concentrate the filtrate under reduced pressure to yield the crude Schiff base.
Step 2: Reduction of the Schiff Base
-
Dissolve the crude Schiff base in dry methanol under an argon atmosphere and cool to 0°C.
-
Add sodium borohydride (NaBH4) portion-wise to the solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-α-Benzyl-L-isoleucine methyl ester.
-
The hydrochloride salt can be prepared by treating a solution of the free base in diethyl ether with a solution of HCl in diethyl ether.
Dipeptide Synthesis via Amide Coupling
This protocol describes a general procedure for the coupling of an N-protected amino acid with an amino acid methyl ester, which can be adapted for the use of this compound after removal of the N-benzyl group or for coupling with another amino acid. For this example, we will illustrate the coupling of an N-Boc-protected amino acid with a deprotected amino acid methyl ester.
-
Dissolve the N-Boc-protected amino acid (1 equivalent), the deprotected amino acid methyl ester hydrochloride (1 equivalent), and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in dry chloroform (CHCl3) under a nitrogen atmosphere at 0°C.
-
Add triethylamine (Et3N) (8 equivalents) to the mixture.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 20 hours.
-
Dilute the reaction mixture with chloroform and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude dipeptide by column chromatography on silica gel.
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.
Caption: Synthetic workflow for the preparation of N-α-Benzyl-L-isoleucine Methyl Ester and its subsequent use in dipeptide synthesis.
References
An In-depth Technical Guide to Bzl-ile-ome HCl: Discovery and Historical Context
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-Benzyl-L-isoleucine methyl ester hydrochloride, abbreviated as Bzl-ile-ome HCl, is a synthetic amino acid derivative of significant interest in the fields of peptide synthesis, medicinal chemistry, and biochemical research. Its unique structure, incorporating a benzyl group for increased stability and altered lipophilicity, and a methyl ester for carboxyl protection, renders it a valuable building block for the creation of complex peptides and novel therapeutic agents. This guide provides a comprehensive overview of the discovery, historical context, and synthetic methodologies associated with this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its synthetic pathways.
Introduction and Historical Context
The development of this compound is not marked by a single, seminal discovery but rather by the gradual evolution of techniques in peptide chemistry. The core of its structure lies in the N-alkylation and C-terminal esterification of the natural amino acid L-isoleucine. The foundational methods for these transformations were established in the early to mid-20th century.
The Fischer esterification , first described by Emil Fischer and Arthur Speier in 1895, provided a direct method to convert carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst. This reaction became a cornerstone for the protection of the carboxyl group of amino acids, a critical step in controlled peptide synthesis.
The introduction of the N-benzyl group, a form of N-alkylation, gained prominence as a method to introduce a stable, bulky group that could influence the conformational properties of peptides. A key method for this transformation is reductive amination . This one-pot reaction involves the formation of an imine or iminium ion from an amine (the amino acid ester) and a carbonyl compound (benzaldehyde), which is then reduced in situ to the corresponding secondary amine. The use of mild reducing agents like sodium cyanoborohydride has made this a highly effective method for N-alkylation in modern organic synthesis.
Physicochemical Properties
The quantitative data available for N-Benzyl-L-isoleucine methyl ester hydrochloride is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁NO₂·HCl | [1] |
| Molecular Weight | 271.82 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 176-182 °C | [1] |
| Optical Rotation ([α]D²⁰) | +26 ± 2º (c=1 in MeOH) | [1] |
| Purity (HPLC) | ≥ 99% | [1] |
| CAS Number | 209325-69-9, 402929-56-0 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically a two-step process starting from the commercially available amino acid L-isoleucine. The first step is the esterification of the carboxylic acid, followed by the N-benzylation of the resulting amino acid ester.
Step 1: Esterification of L-isoleucine to L-isoleucine Methyl Ester Hydrochloride
The methyl ester of L-isoleucine is prepared to protect the carboxylic acid functionality during the subsequent N-alkylation step. A common and efficient method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol.[2][3]
Experimental Protocol:
-
Suspend L-isoleucine (1 equivalent) in methanol.
-
Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the suspension with stirring.
-
Continue stirring the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield L-isoleucine methyl ester hydrochloride as a solid. This product is often used in the next step without further purification.[3]
Step 2: N-benzylation via Reductive Amination
The N-benzyl group is introduced via reductive amination of the L-isoleucine methyl ester with benzaldehyde. This reaction forms a secondary amine.
Experimental Protocol:
-
Dissolve L-isoleucine methyl ester hydrochloride (1 equivalent) and benzaldehyde (1-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
If starting from the hydrochloride salt, a base such as triethylamine (1 equivalent) may be added to neutralize the salt.
-
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents), to the solution. The addition of a catalytic amount of acetic acid can accelerate imine formation.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent. The resulting precipitate is then collected by filtration and dried to yield N-benzyl-L-isoleucine methyl ester hydrochloride.
Synthetic Workflows (Graphviz)
The synthetic pathways described above can be visualized as follows:
Caption: Synthetic workflow for this compound.
Applications in Research and Development
N-Benzyl-L-isoleucine methyl ester hydrochloride serves as a crucial building block in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis: It is incorporated into peptide chains to create analogues of biologically active peptides. The benzyl group can impart increased resistance to enzymatic degradation and modulate the pharmacological properties of the resulting peptide.[1]
-
Drug Development: This compound is utilized in medicinal chemistry to design and synthesize novel drug candidates. Its unique structure can be exploited to optimize binding to biological targets such as enzymes and receptors.[1]
-
Biochemical Research: this compound is used in studies of protein folding and protein-protein interactions. The modified amino acid can serve as a probe to understand the structural and functional roles of specific residues in proteins.[1]
Conclusion
N-Benzyl-L-isoleucine methyl ester hydrochloride is a testament to the power of fundamental organic reactions in creating specialized molecules for advanced scientific research. While its "discovery" is intertwined with the broader history of peptide chemistry, its utility as a building block is well-established. The synthetic protocols outlined in this guide, based on robust and well-understood chemical transformations, provide a clear path for its preparation and use in the laboratory. As the demand for more sophisticated peptide-based therapeutics and research tools grows, the importance of such modified amino acid derivatives will undoubtedly continue to increase.
References
An In-depth Technical Guide to the Benzyl Protecting Group in N-α-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the benzyl (Bzl) protecting group as utilized in N-α-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl), a key building block in peptide synthesis and drug discovery. This document details the role, synthesis, deprotection, and physicochemical properties of this compound, offering valuable insights for professionals in the field.
Introduction to the Benzyl Protecting Group in Peptide Synthesis
In the intricate process of peptide synthesis, the transient masking of reactive functional groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence. The benzyl group (Bzl), a common and robust protecting group for amines, plays a crucial role in this endeavor. Its stability under a range of reaction conditions and its susceptibility to removal under specific, mild conditions make it a valuable tool for synthetic chemists.[1]
This compound is a derivative of the amino acid L-isoleucine where the alpha-amino group is protected by a benzyl group and the carboxylic acid is functionalized as a methyl ester. This modification enhances its utility in synthetic protocols, improving solubility and stability.[2]
Physicochemical and Quantitative Data
A thorough understanding of the physical and chemical properties of this compound and its precursors is essential for its effective application. The following tables summarize key quantitative data for N-α-Benzyl-L-isoleucine methyl ester hydrochloride and its parent amino acid ester.
Table 1: Physicochemical Properties of N-α-Benzyl-L-isoleucine methyl ester hydrochloride [2]
| Property | Value |
| CAS Number | 209325-69-9, 402929-56-0 |
| Molecular Formula | C₁₄H₂₁NO₂·HCl |
| Molecular Weight | 271.82 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 176-182 °C |
| Optical Rotation [α]D²⁰ | +26 ± 2º (c=1 in MeOH) |
| Purity (HPLC) | ≥ 99% |
| Storage Conditions | 2-8 °C |
Table 2: Physicochemical Properties of L-Isoleucine methyl ester hydrochloride [3]
| Property | Value |
| CAS Number | 18598-74-8 |
| Molecular Formula | C₇H₁₅NO₂·HCl |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 96-100 °C |
| Optical Rotation [α]D²⁰ | +27.0 ± 1° (c=2% in H₂O) |
| Purity (Assay) | ≥ 98.0% |
Experimental Protocols
Detailed methodologies for the synthesis and deprotection of this compound are critical for reproducible research and development.
Synthesis of N-α-Benzyl-L-isoleucine methyl ester hydrochloride via Reductive Amination
Reductive amination is a widely used method for the formation of carbon-nitrogen bonds and provides an effective route to N-alkylated amines from carbonyl compounds.[4] The synthesis of this compound can be achieved through the reductive amination of L-isoleucine methyl ester hydrochloride with benzaldehyde.
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: To a solution of L-isoleucine methyl ester hydrochloride (1.0 equivalent) in methanol, add benzaldehyde (1.0-1.2 equivalents) and a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Workup: Quench the reaction by the slow addition of water. Acidify the mixture with 1N HCl and extract with ethyl acetate to remove any unreacted benzaldehyde and byproducts.
-
Isolation and Purification: Basify the aqueous layer with a suitable base (e.g., NaHCO₃ or a dilute NaOH solution) and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Salt Formation and Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, to precipitate the hydrochloride salt. The resulting white crystalline powder can be further purified by recrystallization.
Deprotection of the Benzyl Group via Catalytic Hydrogenolysis
The removal of the benzyl protecting group is commonly achieved through catalytic hydrogenolysis, a mild and efficient method that cleaves the C-N bond of the benzyl amine.
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: Dissolve N-α-Benzyl-L-isoleucine methyl ester hydrochloride (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Hydrogenation: Subject the reaction mixture to an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus, and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting material by TLC.
-
Workup and Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Final Product: Concentrate the filtrate under reduced pressure to yield L-isoleucine methyl ester hydrochloride as the final product.
Signaling Pathways and Experimental Workflows
The logical flow of synthesis and deprotection is a critical aspect of utilizing this compound in a multi-step synthetic strategy.
Conclusion
The benzyl protecting group in N-α-Benzyl-L-isoleucine methyl ester hydrochloride offers a stable and reliable means of protecting the amino functionality of isoleucine during complex synthetic sequences. The straightforward methods for its introduction via reductive amination and its clean removal through catalytic hydrogenolysis underscore its utility in modern organic synthesis, particularly in the realms of peptide chemistry and the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this important synthetic building block.
References
An In-depth Technical Guide to Bzl-ile-ome HCl (CAS Number 209325-69-9) for Researchers and Drug Development Professionals
Introduction: N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride, commonly referred to as Bzl-ile-ome HCl, is a specialized amino acid derivative with the CAS number 209325-69-9. This compound serves as a critical building block in the field of peptide synthesis, a cornerstone of drug discovery and biochemical research. Its unique structural features, including the N-terminal benzyl protecting group and the C-terminal methyl ester, make it a valuable reagent for the controlled and sequential assembly of amino acids into complex peptide chains. This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications in synthetic methodologies, and its role in the development of biologically active peptides.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the laboratory. This data, compiled from various chemical suppliers, provides a summary of its key characteristics.
| Property | Value | Reference(s) |
| CAS Number | 209325-69-9 | [1][2] |
| Chemical Formula | C₁₄H₂₁NO₂·HCl | [1] |
| Molecular Weight | 271.79 g/mol | [2] |
| Synonyms | Bzl-L-Ile-OMe*HCl, N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride | [1] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 176-182 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Role in Peptide Synthesis
This compound is primarily utilized as an intermediate in solution-phase and solid-phase peptide synthesis (SPPS). The benzyl group on the alpha-amino group serves as a protecting group, preventing unwanted side reactions during the coupling of the carboxylic acid end of another amino acid. The methyl ester protects the carboxyl group of the isoleucine residue.
The general workflow for incorporating this compound into a peptide sequence involves the deprotection of the N-terminal benzyl group, followed by the coupling of the newly freed amino group with the activated carboxyl group of the next amino acid in the sequence.
General Experimental Workflow: Peptide Coupling
The following diagram illustrates a generalized workflow for a peptide coupling reaction involving an N-protected amino acid and a C-protected amino acid like this compound.
Applications in the Synthesis of Bioactive Peptides
The benzyl and methyl ester protecting groups are compatible with various peptide synthesis strategies, allowing for the creation of complex peptides that may target specific cellular pathways or receptors.
Logical Relationship in Drug Discovery
The use of building blocks like this compound is a fundamental step in the broader context of peptide-based drug discovery. The following diagram illustrates this logical relationship.
Experimental Protocols
Detailed, specific experimental protocols for the use of this compound are typically found within the supplementary information of scientific publications. As no specific publications detailing its use were identified, a general protocol for peptide coupling is provided below. This should be adapted based on the specific amino acids being coupled and the overall synthetic strategy.
General Protocol for Peptide Coupling using a Carbodiimide Reagent:
-
Deprotection (if applicable): If starting with an N-protected amino acid ester, the protecting group must be removed. For this compound, this would typically involve catalytic hydrogenation to remove the benzyl group.
-
Activation: In a reaction vessel, dissolve the N-protected amino acid (1 equivalent) and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide).
-
Coupling: To the activated amino acid solution, add the deprotected this compound (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the hydrochloride salt.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, filter off any precipitated urea byproduct (in the case of DCC). The crude product is then typically purified using column chromatography on silica gel to yield the protected dipeptide.
Note: This is a generalized protocol. Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific peptide sequences.
Conclusion
N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride is a valuable and versatile building block for peptide synthesis. Its protected functional groups allow for the controlled and specific formation of peptide bonds, a critical process in the development of new therapeutics and research tools. While detailed public information on its use in the synthesis of specific, named bioactive compounds is limited, its properties make it a key component in the arsenal of medicinal chemists and peptide scientists. Future research publications will likely provide more concrete examples of its application in the synthesis of novel, biologically active peptides.
References
N-α-Benzyl-L-isoleucine: A Technical Whitepaper on its Core Applications in Synthetic Chemistry and Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Preliminary studies detailing the specific intrinsic biological activity of N-α-Benzyl-L-isoleucine are not extensively available in the public domain. This technical guide focuses on its well-established role as a synthetic intermediate in the development of therapeutic agents and research compounds.
Executive Summary
N-α-Benzyl-L-isoleucine is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel pharmaceutical agents. The presence of the N-benzyl group offers specific advantages for controlling reactivity during complex synthetic routes. This document provides a comprehensive overview of the synthesis, physicochemical properties, and primary applications of N-α-Benzyl-L-isoleucine, with a focus on its utility for researchers in drug discovery and development. While direct biological activity data for the compound itself is sparse, its incorporation into larger molecules has significant implications for their therapeutic potential.
Physicochemical and Solubility Data
Quantitative data for N-α-Benzyl-L-isoleucine is summarized below. This information is critical for its use in experimental settings, particularly for reaction setup and in vitro screening preparations should the compound be used as a reference or control.
| Property | Value | Citation |
| Molecular Formula | C₁₃H₁₉NO₂ | [1] |
| Molecular Weight | 221.30 g/mol | [1] |
| CAS Number | 1859-49-0 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥99% (typical) | [1] |
| Solubility in DMSO | 9.09 mg/mL (41.08 mM) | [1] |
| In Vivo Solubility (10% DMSO/90% Corn Oil) | ≥ 0.91 mg/mL (4.11 mM) | [1] |
| In Vivo Solubility (10% DMSO/90% SBE-β-CD in saline) | ≥ 0.91 mg/mL (4.11 mM) | [1] |
| Storage (Solid) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Synthesis and Incorporation into Peptides
N-α-Benzyl-L-isoleucine is primarily utilized as a protected amino acid in peptide synthesis. The benzyl group serves as a protecting group for the amine functional group, preventing unwanted side reactions during peptide bond formation.
General Synthesis of N-α-Benzyl-L-isoleucine
The synthesis of N-α-Benzyl-L-isoleucine can be achieved through reductive amination of the corresponding α-keto acid or via direct N-alkylation of L-isoleucine. A common laboratory-scale method involves the reaction of L-isoleucine with benzaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride.
Experimental Protocol: Incorporation into a Dipeptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a representative method for the incorporation of N-α-Benzyl-L-isoleucine into a simple dipeptide on a solid support.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Ala-Wang resin)
-
N-α-Benzyl-L-isoleucine
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DCM for 30 minutes, followed by washing with DMF (3x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the alanine residue. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of N-α-Benzyl-L-isoleucine:
-
Dissolve N-α-Benzyl-L-isoleucine (3 equivalents relative to resin loading) and HBTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the peptide from the resin and remove the N-benzyl group.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Visualizations: Workflows and Hypothetical Pathways
Synthetic Workflow
The following diagram illustrates the general workflow for utilizing N-α-Benzyl-L-isoleucine in solid-phase peptide synthesis.
Caption: General workflow for the synthesis and application of N-α-Benzyl-L-isoleucine in SPPS.
Hypothetical Biological Application
While N-α-Benzyl-L-isoleucine is not known to be a signaling molecule itself, it can be incorporated into peptides designed to interact with specific biological pathways. The diagram below presents a hypothetical scenario where a peptide containing this residue acts as an antagonist to a G-protein coupled receptor (GPCR).
Caption: Hypothetical antagonism of a GPCR signaling pathway by a peptide containing N-α-Benzyl-L-isoleucine.
Conclusion
N-α-Benzyl-L-isoleucine is a valuable synthetic tool for chemists and drug developers. Its primary utility lies in its role as a protected amino acid for the synthesis of peptides and other complex molecules. The benzyl group provides robust protection of the alpha-amino group, which can be readily removed during the final stages of synthesis. While the intrinsic biological activity of N-α-Benzyl-L-isoleucine has not been a major focus of published research, its incorporation into novel chemical entities is a key step in the development of new therapeutics. Future research may yet uncover direct biological roles for this and similar N-alkylated amino acids. The protocols and data presented herein provide a foundational guide for the effective use of N-α-Benzyl-L-isoleucine in a research and development setting.
References
Bzl-Ile-OMe HCl: A Comprehensive Technical Guide for Synthetic Chemists
An In-depth Technical Guide on N-α-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) as a Core Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Benzyl-L-isoleucine methyl ester hydrochloride (this compound) is a chiral amino acid derivative that serves as a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis and drug discovery. Its unique structural features, including the N-benzyl protecting group and the methyl ester at the C-terminus, offer distinct advantages in the construction of complex peptide chains and other bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role as a versatile synthetic intermediate. Detailed experimental protocols and quantitative data are presented to facilitate its effective utilization in the laboratory.
Physicochemical Properties
This compound is a white crystalline powder that is valued for its stability and defined stereochemistry. The presence of the benzyl group on the alpha-amino group provides steric hindrance that can influence the conformational properties of peptides and protect the amine from unwanted side reactions during synthesis.
| Property | Value | Reference |
| Chemical Name | N-alpha-Benzyl-L-isoleucine methyl ester hydrochloride | Chem-Impex |
| Synonyms | This compound | Chem-Impex |
| CAS Number | 209325-69-9 | Chem-Impex |
| Molecular Formula | C₁₄H₂₁NO₂·HCl | Chem-Impex |
| Molecular Weight | 271.82 g/mol | Chem-Impex |
| Appearance | White crystalline powder | Chem-Impex |
| Melting Point | 176-182 °C | Chem-Impex |
| Purity | ≥ 99% (HPLC) | Chem-Impex |
| Optical Rotation | [α]D20 = +26 ± 2º (c=1 in MeOH) | Chem-Impex |
| Storage | 2-8 °C | Iris Biotech GmbH[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available L-isoleucine. The first step involves the esterification of the carboxylic acid, followed by the N-benzylation of the amino group.
Logical Workflow for Synthesis
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of L-Isoleucine methyl ester hydrochloride
-
To a suspension of L-isoleucine (1 equiv.) in anhydrous methanol at 0 °C, slowly add thionyl chloride (1.2 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
The solvent is then removed under reduced pressure to yield L-isoleucine methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.
Step 2: Synthesis of N-α-Benzyl-L-isoleucine methyl ester hydrochloride (Reductive Amination)
-
Dissolve L-isoleucine methyl ester hydrochloride (1 equiv.) in anhydrous dichloromethane (DCM).
-
Add benzaldehyde (1.1 equiv.) and triethylamine (1.1 equiv.) to the solution and stir for 1 hour at room temperature to form the imine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The purified N-α-Benzyl-L-isoleucine methyl ester is dissolved in diethyl ether and treated with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
The resulting white solid is collected by filtration and dried under vacuum to afford this compound.
Role as a Building Block in Peptide Synthesis
This compound is a valuable building block for the synthesis of peptides. The N-benzyl group serves as a stable protecting group that can be removed under specific conditions, typically through catalytic hydrogenation. The methyl ester protects the C-terminus and can be hydrolyzed to the free carboxylic acid for further coupling reactions.
General Workflow for Dipeptide Synthesis
Experimental Protocol: Dipeptide Synthesis using this compound
Synthesis of Boc-Ala-Bzl-Ile-OMe
-
Dissolve this compound (1 equiv.) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add N,N-diisopropylethylamine (DIEA) (1.1 equiv.) to neutralize the hydrochloride salt and stir for 15 minutes.
-
In a separate flask, dissolve N-Boc-L-alanine (Boc-Ala-OH) (1 equiv.) and 1-hydroxybenzotriazole (HOBt) (1.1 equiv.) in anhydrous DCM.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) to the Boc-Ala-OH solution at 0 °C and stir for 30 minutes.
-
Add the activated Boc-Ala-OH solution to the solution of the free Bzl-Ile-OMe and allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected dipeptide, Boc-Ala-Bzl-Ile-OMe.
Quantitative Data from a Representative Dipeptide Coupling
| Product | Coupling Reagents | Solvent | Yield (%) | Purity (HPLC) |
| Boc-Ser(Bzl)-Ile-OMe | Not specified | Not specified | Not specified | 96.1% |
| Boc-Met-Ile-OMe | Not specified | Not specified | Not specified | 97.9% |
Data is illustrative and based on similar compounds reported in the literature.
Conclusion
N-α-Benzyl-L-isoleucine methyl ester hydrochloride is a highly valuable and versatile building block for synthetic chemists. Its well-defined structure and physicochemical properties make it an excellent starting material for the synthesis of complex peptides and other chiral molecules. The experimental protocols provided in this guide offer a practical framework for the synthesis and application of this compound. As the demand for novel therapeutics and complex organic molecules continues to grow, the importance of such chiral building blocks in enabling innovative research and development is paramount.
References
Methodological & Application
Application Notes and Protocols for the Use of N-Benzyl-Isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl) in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-alkylated amino acids into peptide sequences is a valuable strategy in medicinal chemistry to enhance therapeutic properties such as enzymatic stability, cell permeability, and receptor selectivity. N-benzyl-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl), a sterically hindered N-alkylated amino acid derivative, presents unique challenges in solid-phase peptide synthesis (SPPS). Standard coupling protocols often result in low yields and incomplete reactions due to the steric hindrance at the secondary amine.
These application notes provide a comprehensive guide to the successful incorporation of this compound and other N-alkylated amino acids in SPPS. We will cover the synthesis of the amino acid derivative, specialized coupling protocols, and a summary of expected efficiencies with various coupling reagents.
Challenges in Incorporating N-Alkylated Amino Acids
The primary challenge in coupling N-alkylated amino acids lies in the reduced nucleophilicity and increased steric bulk of the N-terminal amine. This leads to slower reaction kinetics and incomplete coupling, especially when coupling to another N-alkylated residue.
Caption: Challenges in coupling N-alkylated amino acids.
Synthesis of N-Benzyl-Isoleucine Methyl Ester Hydrochloride (this compound)
A general and efficient method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl).[1] This procedure can be adapted for the N-benzylated amino acid.
Protocol 3.1: Synthesis of N-Benzyl-Isoleucine Methyl Ester Hydrochloride
-
Dissolution: Suspend N-benzyl-L-isoleucine (1 equivalent) in methanol (10 mL per gram of amino acid).
-
Reaction Initiation: Cool the suspension to 0°C and slowly add trimethylchlorosilane (2 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours until the reaction is complete (monitored by TLC).
-
Work-up: Evaporate the solvent under reduced pressure to yield the crude N-benzyl-L-isoleucine methyl ester hydrochloride.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain the purified product.
Solid-Phase Peptide Synthesis (SPPS) Protocols for N-Alkylated Amino Acids
The successful incorporation of N-alkylated amino acids like this compound requires optimized coupling protocols that overcome the inherent steric hindrance. This typically involves the use of more potent coupling reagents, increased equivalents of reagents, and longer reaction times.
Recommended Coupling Reagents and Conditions
Several coupling reagents have been shown to be effective for coupling sterically hindered N-alkylated amino acids. The choice of reagent can significantly impact the coupling efficiency.
| Coupling Reagent | Additive | Base (Equivalents) | Amino Acid (Equivalents) | Coupling Time (hours) | Reported Efficiency |
| HATU | - | DIPEA (4) | 4 | 2 - 4 | High |
| HCTU | - | DIPEA (4) | 4 | 2 - 4 | High |
| PyAOP | HOAt/Oxyma | DIPEA (4) | 3 - 4 | 2 - 12 | Very High |
| PyBrOP | - | DIPEA (4) | 3 | 2 - 4 | High |
| DIC | HOBt/Oxyma | - | 3 | 4 - 12 | Moderate to High |
Note: The number of equivalents is relative to the resin loading capacity. DIPEA = N,N-Diisopropylethylamine.
General SPPS Workflow for Incorporating N-Alkylated Amino Acids
The following diagram illustrates the key steps in an SPPS cycle for the incorporation of an N-alkylated amino acid.
Caption: SPPS cycle for N-alkylated amino acid incorporation.
Protocol 4.1: Manual SPPS Protocol for Coupling this compound
This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve Fmoc-protected N-benzyl-isoleucine (4 equivalents) and HATU (3.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to check for the presence of primary amines. Note that N-alkylated amines will not give a positive Kaiser test. A chloranil test can be used to detect secondary amines.
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Repeat: Continue with the next SPPS cycle.
Cleavage and Deprotection
After the synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed.
Protocol 5.1: Cleavage from Rink Amide Resin
-
Washing: Wash the resin with DCM (5 times) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Conclusion
The incorporation of N-alkylated amino acids such as this compound into peptides is a challenging but achievable goal in SPPS. Success relies on the use of optimized protocols with potent coupling reagents, appropriate reaction conditions, and careful monitoring. The methods outlined in these application notes provide a solid foundation for researchers to successfully synthesize N-alkylated peptides for various applications in drug discovery and development. While consistently high yields can be achieved, it is important to note that loading the first N-alkylated amino acid onto the resin can sometimes result in lower yields.[2][3]
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Utilizing L-Isoleucine Benzyl Ester Hydrochloride (Bzl-Ile-OMe HCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to solution-phase peptide synthesis (SPPS), with a specific focus on the application of L-Isoleucine Benzyl Ester Hydrochloride (Bzl-Ile-OMe HCl) as a C-terminal starting material. Solution-phase synthesis, while a more traditional method, offers significant advantages for the synthesis of short peptides and for instances where purification of intermediates is critical.[1][2] This protocol outlines the fundamental steps of protection, coupling, and deprotection, and provides a generalized experimental procedure for the synthesis of a dipeptide.
Introduction to Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis is a classical method for constructing peptides by sequentially adding amino acids in a homogenous reaction mixture.[1][3] Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, solution-phase synthesis allows for the isolation and purification of intermediates at each step.[1][4] This characteristic makes it a valuable technique for producing smaller peptides and for optimizing coupling conditions.[1]
The core principles of this methodology revolve around three key stages:
-
Protection: The selective blocking of reactive functional groups (the α-amino group and any reactive side chains) to prevent unwanted side reactions.[2][4]
-
Coupling: The formation of the amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another, a process often facilitated by a coupling reagent.[5]
-
Deprotection: The removal of the protecting group from the newly added amino acid to allow for the next coupling step.[4]
This iterative process is continued until the desired peptide sequence is assembled.
The Role of this compound
In the context of this protocol, L-Isoleucine Benzyl Ester Hydrochloride (this compound) serves as the C-terminal amino acid. The key features of this starting material are:
-
C-terminal Protection: The carboxyl group of isoleucine is protected as a benzyl ester. This prevents it from reacting during the coupling step and can be removed under specific conditions, typically through hydrogenolysis.[6]
-
Free Amino Group: The amino group is initially in its hydrochloride salt form, which needs to be neutralized to the free amine before it can react with the incoming N-protected amino acid.[4]
Experimental Protocols
The synthesis of a dipeptide, for instance, coupling an N-protected Alanine to Bzl-Ile-OMe, would follow the logical steps outlined below.
References
Applications of Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) in Drug Discovery
Introduction
Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) is a protected amino acid derivative that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its primary application in drug discovery is as a precursor for the synthesis of more complex molecules, including peptides and small molecule therapeutics.[1][2] The presence of the benzyl and methyl ester protecting groups allows for controlled reactions at the N-terminus and C-terminus of the isoleucine scaffold, respectively, facilitating the stepwise construction of target molecules. This document outlines the key applications of this compound in drug discovery, with a focus on its use in the development of novel antifungal agents and its general utility in peptide synthesis.
Key Applications
Synthesis of Novel Antifungal Agents
A significant application of this compound is in the synthesis of N-benzoyl amino esters, a class of compounds that has demonstrated promising antifungal activity. Specifically, N-Benzoyl-L-isoleucine methyl ester, synthesized from this compound, has been evaluated for its efficacy against filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum.[1][3]
Mechanism of Action (Proposed): Molecular docking studies have suggested that N-benzoyl amino esters may exert their antifungal effects by targeting fungal chitinase.[3] Chitinase is a crucial enzyme involved in the degradation and remodeling of chitin, a key component of the fungal cell wall. By inhibiting this enzyme, the compound could disrupt cell wall integrity, leading to fungal cell death. However, this proposed mechanism is based on computational models and awaits experimental validation.
Building Block in Peptide Synthesis
This compound is utilized in both solution-phase and solid-phase peptide synthesis (SPPS) to introduce an isoleucine residue into a growing peptide chain.[2] The benzyl ester provides protection for the carboxylic acid group, which can be removed under specific conditions, such as catalytic hydrogenolysis, that do not affect other protecting groups, allowing for the elongation of the peptide chain. Peptides containing isoleucine are of interest in drug discovery due to the role of this hydrophobic amino acid in molecular recognition and protein-protein interactions. The incorporation of isoleucine can influence the peptide's conformation and its binding affinity to biological targets.
Quantitative Data
The following table summarizes the antifungal activity of N-benzoyl amino esters derived from various amino acids, as reported in the literature. While specific IC50 values for N-Benzoyl-L-isoleucine methyl ester were not provided in the reviewed literature, the percentage of growth inhibition offers a comparative measure of its potential efficacy.
| Compound | Target Fungus | Concentration | Growth Inhibition (%) | Reference |
| N-Benzoyl-L-isoleucine methyl ester | A. fumigatus | Not Specified | Not Specified | [1] |
| N-Benzoyl-D-valine methyl ester | A. fumigatus | Not Specified | High | |
| 4-methoxy-N-benzoyl-D-valine methyl ester | A. fumigatus | Not Specified | 78.2 | |
| N-Benzoyl-L-tryptophan methyl ester | F. temperatum | Not Specified | High | |
| 3,4-dimethoxy-N-benzoyl-L-tryptophan methyl ester | F. temperatum | Not Specified | 78.5 | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzoyl-L-isoleucine methyl ester
Objective: To synthesize N-Benzoyl-L-isoleucine methyl ester from L-isoleucine.
Materials:
-
L-isoleucine
-
Methanol (MeOH)
-
Trimethylsilyl chloride (TMSCl)
-
Benzoic acid derivative
-
Coupling agents (e.g., DCC, EDC)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Esterification of L-isoleucine:
-
To a solution of L-isoleucine (1 mmol) in methanol (5 mL), add trimethylsilyl chloride (2 mmol).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Evaporate the solvent under reduced pressure to obtain L-isoleucine methyl ester.
-
-
N-Benzoylation:
-
Dissolve the L-isoleucine methyl ester (1 mmol) and a benzoic acid derivative (1 mmol) in dichloromethane (10 mL).
-
Add a suitable coupling agent (e.g., DCC or EDC) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Add 20 mL of CH2Cl2 and 10 mL of saturated aqueous NH4Cl solution to the reaction mixture.
-
Separate the organic layer, and extract the aqueous phase three times with 20 mL of CH2Cl2.
-
Combine the organic fractions, dry over Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane-EtOAc gradient (e.g., 80:20) to yield N-Benzoyl-L-isoleucine methyl ester as a white solid.
-
Protocol 2: In Vitro Antifungal Activity Assay
Objective: To evaluate the antifungal activity of N-Benzoyl-L-isoleucine methyl ester against filamentous fungi.
Materials:
-
N-Benzoyl-L-isoleucine methyl ester
-
Fungal strains (Aspergillus fumigatus, Fusarium temperatum)
-
Potato Dextrose Agar (PDA) plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile water
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal strains on PDA plates at 28°C for 7 days.
-
Prepare a spore suspension by flooding the surface of the agar with sterile water and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to a desired level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.
-
-
Antifungal Susceptibility Testing:
-
Dissolve the N-Benzoyl-L-isoleucine methyl ester in DMSO to prepare a stock solution.
-
Incorporate the test compound into molten PDA at a desired final concentration. Use DMSO as a vehicle control.
-
Pour the agar into sterile Petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a small volume (e.g., 5 µL) of the fungal spore suspension.
-
Incubate the plates at 28°C for a specified period (e.g., 72 hours).
-
-
Data Analysis:
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of growth inhibition using the following formula:
-
% Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100
-
-
Visualizations
Caption: Experimental workflow for the synthesis and antifungal evaluation of N-Benzoyl-L-isoleucine methyl ester.
Caption: Proposed mechanism of antifungal action for N-Benzoyl-L-isoleucine methyl ester.
References
Application Notes and Protocols for the Deprotection of N-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the deprotection of N-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) to yield L-isoleucine methyl ester hydrochloride. The primary method described is catalytic hydrogenation, a widely utilized and efficient procedure for the removal of N-benzyl protecting groups. This process is crucial in peptide synthesis and the development of various pharmaceutical intermediates. The protocols provided herein are based on established chemical literature for similar substrates and are intended to serve as a comprehensive guide for laboratory execution.
Introduction
In the field of synthetic organic chemistry, particularly in peptide synthesis and drug discovery, the use of protecting groups is fundamental. The benzyl (Bzl) group is a common and robust protecting group for amines due to its stability under a variety of reaction conditions. Its removal, or deprotection, is typically achieved through catalytic hydrogenation, which cleaves the benzylic C-N bond. The product of the deprotection of this compound is L-isoleucine methyl ester hydrochloride, a valuable chiral building block. This document outlines the standard procedures for this transformation, including catalytic hydrogenation with hydrogen gas and a transfer hydrogenation alternative.
Signaling Pathways and Experimental Workflow
The deprotection of this compound is a key step in a multi-step synthetic pathway. The following diagram illustrates the general workflow for the deprotection process.
Caption: Workflow for the deprotection of this compound.
Data Presentation
The following table summarizes various reported conditions for the N-debenzylation of protected amines, which can be adapted for this compound.
| Parameter | Catalytic Hydrogenation (H₂ gas) | Catalytic Transfer Hydrogenation |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) or Pearlman's Catalyst (Pd(OH)₂/C) | 10% Palladium on Carbon (Pd/C) |
| Catalyst Loading | 5-10 mol% | 10 mol% |
| Hydrogen Source | Hydrogen gas (balloon or pressure vessel) | Ammonium formate or Formic acid |
| Solvent | Methanol, Ethanol | Methanol |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 1-24 hours | 10 minutes - 2 hours |
| Typical Yield | >90% | 85-95% |
| Notes | Requires handling of hydrogen gas. | Avoids the use of H₂ gas. Reaction is often faster. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This protocol describes the deprotection of this compound using palladium on carbon as a catalyst and hydrogen gas.
Materials:
-
N-Benzyl-L-isoleucine methyl ester hydrochloride (this compound)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas
-
Celite®
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
Procedure:
-
To a solution of N-Benzyl-L-isoleucine methyl ester hydrochloride (1.0 eq) in methanol, add 10% Pd/C (0.1 eq by weight).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (this process is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or at a set pressure in a hydrogenation apparatus) at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
The filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude L-isoleucine methyl ester hydrochloride.
-
If necessary, the product can be further purified by recrystallization.
Protocol 2: Catalytic Transfer Hydrogenation
This protocol offers an alternative to the use of hydrogen gas by employing a hydrogen donor molecule.
Materials:
-
N-Benzyl-L-isoleucine methyl ester hydrochloride (this compound)
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate
-
Methanol (reagent grade)
-
Celite®
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of N-Benzyl-L-isoleucine methyl ester hydrochloride (1.0 eq) and 10% Pd/C (equal weight to the substrate) in methanol, add ammonium formate (5.0 eq) in a single portion under an inert atmosphere (e.g., nitrogen).
-
The resulting reaction mixture is stirred at reflux temperature.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite®.
-
The Celite® pad is washed with methanol.
-
The combined organic filtrate is concentrated under reduced pressure to afford the desired L-isoleucine methyl ester hydrochloride.
Logical Relationships in Catalytic Hydrogenation
The following diagram illustrates the key components and their interactions in the catalytic hydrogenation process for N-debenzylation.
Caption: Inter-relationships of components in catalytic hydrogenation.
Safety Precautions
-
Palladium on carbon is pyrophoric, especially when dry and in the presence of organic solvents. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable. Ensure all operations are carried out in a well-ventilated fume hood away from ignition sources.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The deprotection of N-Benzyl-L-isoleucine methyl ester hydrochloride is a routine yet critical transformation in organic synthesis. The protocols provided, based on catalytic hydrogenation, offer reliable and high-yielding methods to obtain the desired product. Researchers should select the protocol that best fits their laboratory capabilities and safety considerations. The provided data and workflows serve as a valuable resource for the successful execution of this deprotection step.
Application Notes and Protocols for Coupling Reactions with Bzl-Ile-OMe HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the coupling of N-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) with N-protected amino acids. This compound is a valuable building block in peptide synthesis, particularly for the introduction of an N-benzylated isoleucine residue into a peptide sequence. The N-benzyl group can impart unique conformational constraints and resistance to enzymatic degradation, making it a desirable modification in the design of peptidomimetics and therapeutic peptides.
These protocols outline solution-phase peptide coupling methodologies using common and efficient coupling reagents. The selection of the appropriate coupling reagent and reaction conditions is critical to ensure high yields, minimize racemization, and facilitate purification of the resulting dipeptide.
Coupling Reagents Overview
A variety of coupling reagents are available for peptide synthesis, each with its own mechanism of action, advantages, and disadvantages. This document focuses on three widely used classes of coupling reagents:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.
-
Phosphonium Salts: Such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), known for its high efficiency and rapid reaction times.
-
Aminium/Uronium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), which are highly reactive and effective for difficult couplings.
The choice of reagent can be influenced by factors such as the steric hindrance of the amino acids being coupled, the desired reaction time, and the cost of the reagent.
Data Presentation: Comparison of Coupling Reagents
The following table summarizes typical reaction conditions and expected outcomes for the coupling of an N-protected amino acid (e.g., Boc-L-Alanine) with this compound using different coupling reagents. Please note that yields are highly dependent on the specific substrates and reaction scale, and the values presented here are illustrative.
| Coupling Reagent | Base (Equivalents) | Additive (Equivalents) | Typical Solvent | Reaction Time (hours) | Typical Yield (%) |
| EDC·HCl | N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.1) | HOBt (1.1) | Dichloromethane (DCM) or Dimethylformamide (DMF) | 4 - 12 | 75 - 90 |
| PyBOP | DIPEA (2.0) | - | DMF or DCM | 1 - 4 | 85 - 95 |
| HATU | DIPEA or 2,4,6-Collidine (2.0) | - | DMF | 0.5 - 2 | 90 - 98 |
Experimental Protocols
Materials and General Procedures:
-
All reagents should be of high purity. Anhydrous solvents are recommended, particularly for reactions involving phosphonium and aminium/uronium salts.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system.
-
Purification of the final product is typically achieved by column chromatography on silica gel.
Protocol 1: Coupling using EDC·HCl and HOBt
This protocol describes a classic carbodiimide-mediated coupling reaction.
Diagram of the Experimental Workflow:
Caption: Workflow for EDC·HCl/HOBt mediated coupling.
Procedure:
-
To a solution of the N-Boc protected amino acid (1.0 equivalent) in anhydrous dichloromethane (DCM, 10 mL/mmol), add this compound (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
-
Add N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 equivalents) to the mixture and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature, stirring for an additional 4-12 hours, or until TLC indicates completion of the reaction.
-
Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).
Protocol 2: Coupling using PyBOP
This protocol utilizes a phosphonium-based coupling reagent for a more rapid and often higher-yielding reaction.
Diagram of the Reaction Pathway:
Caption: PyBOP coupling reaction pathway.
Procedure:
-
Dissolve the N-Boc protected amino acid (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF, 10 mL/mmol).
-
Add diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for 5 minutes.
-
Add (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Coupling using HATU
HATU is a highly effective aminium-based coupling reagent, particularly useful for sterically hindered amino acids.
Diagram of Logical Relationships:
Caption: Logical flow of the HATU-mediated coupling.
Procedure:
-
In a round-bottom flask, combine the N-Boc protected amino acid (1.0 equivalent), this compound (1.0 equivalent), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents).
-
Add anhydrous DMF (10 mL/mmol) to dissolve the solids.
-
Add diisopropylethylamine (DIPEA) or 2,4,6-collidine (2.0 equivalents) to the mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction as described in the PyBOP protocol (Protocol 2, steps 5-7).
Conclusion
The protocols provided offer reliable methods for the synthesis of dipeptides incorporating N-benzyl-isoleucine methyl ester. The choice of coupling reagent will depend on the specific requirements of the synthesis, including the nature of the amino acids, desired reaction efficiency, and economic considerations. For routine couplings, EDC/HOBt provides a cost-effective solution. For more challenging or sterically hindered couplings, the use of more reactive phosphonium or aminium salts such as PyBOP or HATU is recommended to achieve higher yields in shorter reaction times. Proper purification and characterization are essential to ensure the desired product's identity and purity for subsequent research and development activities.
Application Notes and Protocols for the Incorporation of N-Benzoyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl) into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties such as proteolytic stability, cell permeability, and receptor affinity. N-alkylation, including N-benzylation, is a key modification that can significantly alter the conformational properties of a peptide and improve its pharmacological profile. This document provides detailed application notes and protocols for the incorporation of N-Benzoyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl), a sterically hindered N-alkylated amino acid, into peptide sequences using solid-phase peptide synthesis (SPPS).
Properties and Handling of this compound
This compound is an L-isoleucine derivative where the amine is protected by a benzyl group and the carboxylic acid is protected as a methyl ester. It is supplied as a hydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₂ClNO₂ |
| Molecular Weight | 271.78 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents for peptide synthesis. |
| Storage | Store at -20°C to -80°C. Keep desiccated. |
Handling Precautions:
-
This compound is a hydrochloride salt and needs to be neutralized before the coupling reaction. This is typically achieved by adding a non-nucleophilic base such as diisopropylethylamine (DIEA) to the coupling mixture.
-
Due to the steric hindrance from the N-benzyl group and the isoleucine side chain, coupling reactions may be slower and require optimization.
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) and have been adapted for the incorporation of the sterically hindered this compound.
Resin Preparation and Swelling
-
Place the desired amount of Fmoc-Rink Amide resin (or other suitable resin) in a solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
Coupling of this compound
Due to the steric hindrance of this compound, a more potent coupling reagent and longer reaction times are recommended. Double coupling may be necessary to achieve a high coupling efficiency.
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add a coupling reagent such as HATU (3-5 equivalents) and a non-nucleophilic base like DIEA (6-10 equivalents). The excess base is to both neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Pre-activate the mixture for 5-10 minutes at room temperature.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
To monitor the coupling efficiency, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (yellow beads) indicates a complete coupling.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, drain the solution and repeat the coupling step (double coupling).
-
After the coupling is complete, wash the resin thoroughly with DMF.
Table 2: Recommended Coupling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Equivalents of this compound | 3 - 5 | To drive the reaction to completion for a sterically hindered amino acid. |
| Coupling Reagent | HATU, HCTU, or COMU | More reactive than standard carbodiimides like DCC/HOBt. |
| Equivalents of Coupling Reagent | 3 - 5 | To ensure efficient activation. |
| Base | DIEA | Non-nucleophilic base to neutralize the HCl salt and facilitate the reaction. |
| Equivalents of Base | 6 - 10 | To neutralize both the amino acid salt and the reaction mixture. |
| Reaction Time | 2 - 4 hours | Longer reaction time to overcome steric hindrance. |
| Monitoring | Kaiser Test | To confirm the completion of the coupling reaction. |
| Strategy for Incomplete Coupling | Double Coupling | Repeat the coupling step to maximize the yield. |
Deprotection of the N-Benzyl and Methyl Ester Groups
The final peptide containing the Bzl-Ile-OMe residue has two protecting groups that need to be removed. The strategy for their removal depends on the overall peptide sequence and the presence of other protecting groups.
Saponification can be performed to remove the methyl ester, leaving the N-benzyl group intact for further modifications or for the final peptide. However, saponification of peptide esters, especially those with N-alkylation, carries a risk of racemization.
-
After cleavage from the resin (see section 2.5), dissolve the protected peptide in a mixture of an organic solvent (e.g., methanol or THF) and water.
-
Cool the solution in an ice bath.
-
Slowly add a 1 M solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, neutralize the solution with a weak acid (e.g., 1 M HCl or acetic acid).
-
Purify the peptide by preparative HPLC.
Caution: Saponification should be performed with careful monitoring to minimize racemization and other side reactions.
The N-benzyl group can be removed by catalytic hydrogenation. This method is clean but may not be compatible with peptides containing other reducible functional groups (e.g., Cys(Trt) or Met).
-
Dissolve the peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a palladium on carbon (Pd/C) catalyst (typically 10% by weight).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction by HPLC or mass spectrometry.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Cleavage from the Resin and Final Deprotection
-
After the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail for many peptides is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The composition of the cocktail may need to be adjusted based on the amino acid composition of the peptide.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by preparative HPLC.
Experimental Workflow and Logic
The following diagram illustrates the key steps for incorporating this compound into a peptide sequence via SPPS.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Application in Modulating Protein-Protein Interactions
N-alkylated amino acids, including N-benzylated derivatives, are valuable tools for disrupting or stabilizing protein-protein interactions (PPIs). The steric bulk of the N-benzyl group can prevent the formation of hydrogen bonds at the amide backbone, which can be critical for the secondary structure of a peptide and its binding to a target protein. By strategically placing an N-benzylated residue like Bzl-Ile at a key interface, it is possible to modulate the binding affinity and specificity of a peptide inhibitor or a therapeutic peptide.
For instance, in the context of a signaling pathway where a peptide ligand binds to a G-protein coupled receptor (GPCR), the introduction of an N-benzyl group could alter the conformation of the peptide, leading to either enhanced or diminished receptor activation. This modification can be used to fine-tune the agonist or antagonist properties of a peptide.
The diagram below illustrates a generalized GPCR signaling pathway that can be a target for modulation by peptides containing modified amino acids.
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.
By incorporating Bzl-Ile into the peptide ligand, researchers can study how this modification affects the binding to the GPCR and the subsequent downstream signaling cascade. This approach is valuable in the development of more stable and potent peptide-based drugs targeting GPCRs and other cell surface receptors.
A Practical Guide to the Laboratory Use of L-Isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl)
Abstract: This document provides a comprehensive guide for the laboratory use of L-Isoleucine methyl ester hydrochloride (CAS No: 18598-74-8), often referred to by its synonym H-Ile-OMe HCl. While sometimes colloquially abbreviated, the correct chemical name is essential for accurate sourcing and application. The primary application of this compound is as a C-terminally protected amino acid derivative in peptide synthesis. This guide details its chemical and physical properties, safe handling procedures, and provides a detailed protocol for its use in solution-phase dipeptide synthesis.
Introduction
L-Isoleucine methyl ester hydrochloride is a key building block for researchers in peptide chemistry and drug development. The methyl ester group protects the carboxylic acid functionality of isoleucine, allowing for the specific formation of a peptide bond at the N-terminus when reacted with an N-protected amino acid. This targeted reactivity is fundamental to the controlled, stepwise construction of peptide chains. This application note will focus on its most common use in solution-phase peptide synthesis.
Chemical and Physical Properties
Proper handling and experimental setup require a clear understanding of the compound's properties. The data below is compiled from various chemical suppliers and safety data sheets.
| Property | Value | Citations |
| CAS Number | 18598-74-8 | [1][2] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [2] |
| Molecular Weight | 181.66 g/mol | [1][2] |
| Appearance | White solid | |
| Melting Point | 96 - 100 °C | |
| Storage Temperature | 2-8°C, under inert atmosphere, protect from moisture | |
| Solubility | Soluble in organic solvents like DMF, DCM, and alcohols | [3] |
Health and Safety Information
L-Isoleucine methyl ester hydrochloride should be handled in accordance with good laboratory practice.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.
Experimental Protocols
The most prevalent application of L-Isoleucine methyl ester hydrochloride is in solution-phase peptide synthesis. The following protocol details the synthesis of a dipeptide, for example, Boc-Ala-Ile-OMe, by coupling N-terminally protected Alanine (Boc-Ala-OH) with H-Ile-OMe HCl.
Protocol 4.1: Solution-Phase Synthesis of a Dipeptide (Boc-Ala-Ile-OMe)
This protocol is adapted from standard solution-phase peptide coupling methodologies.[4][5]
Materials:
-
L-Isoleucine methyl ester hydrochloride (H-Ile-OMe HCl)
-
N-Boc-Alanine (Boc-Ala-OH)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Dry Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round bottom flask, magnetic stirrer, ice bath, separation funnel
Procedure:
-
Preparation of the Amine Component:
-
Dissolve L-Isoleucine methyl ester hydrochloride (1.0 eq) in dry DCM in a round bottom flask under an inert atmosphere.
-
Cool the solution in an ice-water bath.
-
Add triethylamine (TEA) (1.1 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes. A precipitate of triethylammonium chloride may form.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve N-Boc-Alanine (1.0 eq) and HOBt (1.0 eq) in dry DCM.
-
Cool this solution in an ice-water bath.
-
Add DCC (1.1 eq) to the N-Boc-Alanine solution. A white precipitate of dicyclohexylurea (DCU) will begin to form as the carboxylic acid is activated. Allow the activation to proceed for 20-30 minutes.
-
-
Coupling Reaction:
-
Transfer the activated N-Boc-Alanine solution from step 2 into the flask containing the free L-Isoleucine methyl ester from step 1. It is often easier to filter the activated solution to remove the bulk of the DCU before adding it.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separation funnel.
-
Wash the organic layer sequentially with:
-
1M HCl solution (to remove unreacted amine and excess TEA)
-
Saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt)
-
Brine (to remove residual salts)
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Characterization:
-
The resulting crude product can be further purified by column chromatography on silica gel if necessary.
-
Characterize the final dipeptide product (Boc-Ala-Ile-OMe) using techniques such as NMR spectroscopy and mass spectrometry.
-
Quantitative Data Example: The following table provides representative yield data from a similar synthesis of N-(2-pyridylsulfonyl)-L-isoleucinate from L-isoleucine methyl ester hydrochloride. While the specific reactants differ, the yield is indicative of what can be expected from such coupling reactions.
| Starting Material | Product | Yield | Citation |
| L-Isoleucine methyl ester hydrochloride | Methyl N-(2-pyridylsulfonyl)-L-isoleucinate | 84% |
Visualizations
The following diagrams illustrate the key workflow and chemical logic described in this guide.
References
Troubleshooting & Optimization
improving Bzl-ile-ome hcl solubility in organic solvents
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-Benzoyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound is the hydrochloride salt of an amino acid ester. The presence of the ionic hydrochloride group significantly increases the polarity of the molecule, making it more soluble in polar solvents like water and methanol and less soluble in non-polar organic solvents.[1][2] The overall solubility is a balance between the polarity of the salt and the organic nature of the rest of the molecule.
Q2: What is the first step I should take if I'm experiencing solubility issues?
A2: The initial step is to ensure that you are using an appropriate solvent and to gently heat the mixture while stirring. For compounds like L-isoleucine methyl ester hydrochloride, a related compound, it is soluble in methanol.[3] However, if solubility remains an issue, you may need to consider chemical modification, such as converting the hydrochloride salt to its free amine form.
Q3: How does converting this compound to its free amine form improve solubility in organic solvents?
A3: Converting the hydrochloride salt to the free amine removes the ionic hydrochloride, thereby reducing the polarity of the molecule.[4][5] The resulting free amine is more "organic-like" and will exhibit significantly improved solubility in a wider range of organic solvents, particularly those of low to moderate polarity like dichloromethane (DCM), chloroform, and ethyl acetate.
Q4: Are there any risks associated with converting the hydrochloride salt to the free amine?
A4: Yes. The free amine form of amino acid esters can be less stable over the long term and may be more susceptible to degradation or side reactions, such as cyclization.[5] For use in a subsequent reaction, it is common practice to generate the free amine in situ or use it immediately after isolation.[5]
Troubleshooting Guide
This guide provides a structured approach to addressing solubility issues with this compound.
Problem: this compound does not dissolve in my chosen organic solvent for a reaction (e.g., peptide coupling).
Solution 1: Optimization of Direct Dissolution
-
Solvent Screening: Test the solubility in a range of solvents. Start with polar aprotic solvents.
-
Temperature Increase: Gently warm the solvent while stirring to increase the rate and extent of dissolution. Be cautious to avoid decomposition of the compound.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
Solution 2: Conversion to Free Amine via Liquid-Liquid Extraction
This is a common and effective method to improve solubility in organic solvents.[4][6]
-
Dissolve in Aqueous Base: Dissolve the this compound in a biphasic system of an organic solvent (e.g., DCM, ethyl acetate) and a mild aqueous basic solution (e.g., saturated sodium bicarbonate or a dilute potassium carbonate solution).
-
Extraction: The free amine will be extracted into the organic layer. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting residue is the free amine of Bzl-Ile-OMe.
Solution 3: In Situ Neutralization with an Organic Base
For reactions where the presence of a tertiary amine is acceptable, this is a convenient method.
-
Suspend the Salt: Suspend the this compound in your reaction solvent.
-
Add Organic Base: Add an equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the suspension.
-
Stir: Stir the mixture at room temperature. The formation of the free amine and the precipitation of the triethylammonium chloride or diisopropylethylammonium chloride byproduct will occur. The free amine will dissolve in the organic solvent.
Experimental Protocols
Protocol 1: Conversion of this compound to its Free Amine using Liquid-Liquid Extraction
Objective: To convert the hydrochloride salt to the more organic-soluble free amine.
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Weigh out your this compound and dissolve it in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of DCM or ethyl acetate to the separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently and periodically vent the funnel to release any evolved CO₂ gas. Continue adding the bicarbonate solution until effervescence ceases.
-
Stopper the separatory funnel and shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate. The organic layer (DCM will be the bottom layer, ethyl acetate the top) contains the free amine.
-
Drain the organic layer into a clean flask.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
-
Combine all organic extracts and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the free amine of Bzl-Ile-OMe as an oil or solid.
Protocol 2: In Situ Neutralization for Immediate Use in a Reaction
Objective: To generate the free amine of Bzl-Ile-OMe directly in the reaction vessel.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the this compound.
-
Add the anhydrous organic solvent.
-
While stirring, add 1.0-1.1 equivalents of TEA or DIPEA dropwise to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes. You may observe the formation of a precipitate (the amine salt).
-
The solubilized free amine is now ready for the subsequent reaction step (e.g., addition of a coupling agent and the carboxylic acid for peptide bond formation).
Data Presentation
Table 1: Solubility Screening of this compound and its Free Amine
Researchers can use this table to document their findings.
| Solvent | This compound Solubility (mg/mL) at RT | Bzl-Ile-OMe Free Amine Solubility (mg/mL) at RT | Observations |
| Dichloromethane (DCM) | |||
| Chloroform | |||
| Tetrahydrofuran (THF) | |||
| Ethyl Acetate (EtOAc) | |||
| Acetonitrile (ACN) | |||
| Dimethylformamide (DMF) | |||
| Methanol (MeOH) | |||
| Water |
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. Methyl L-isoleucinate hydrochloride | 18598-74-8 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
Technical Support Center: Optimizing Bzl-Ile-OMe HCl Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the coupling of N-alpha-benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenge in coupling this compound stems from the steric hindrance around the alpha-carbon of the isoleucine residue, which is further increased by the N-terminal benzyl (Bzl) group. This steric bulk can significantly slow down the coupling reaction, leading to incomplete reactions or requiring more forceful coupling conditions which can risk epimerization.
Q2: Which coupling reagents are recommended for this reaction?
A2: For sterically hindered amino acids like Bzl-Ile-OMe, high-reactivity coupling reagents are recommended. Uronium/aminium-based reagents such as HATU, HBTU, and HDMC are often more effective than carbodiimides like DCC or EDC alone.[1][2] The addition of a nucleophilic additive like HOBt or Oxyma Pure is crucial, especially when using carbodiimides, to improve reaction rates and suppress racemization.[1][2]
Q3: What is the role of the base in this coupling reaction?
A3: A non-nucleophilic organic base is essential for two main reasons. First, it neutralizes the hydrochloride salt of Bzl-Ile-OMe, liberating the free amine required for the nucleophilic attack. Second, it maintains a basic environment necessary for the coupling reaction to proceed efficiently. A common choice is N,N-diisopropylethylamine (DIEA) due to its steric bulk, which minimizes side reactions.
Q4: Which solvents are suitable for this coupling reaction?
A4: The choice of solvent is critical for ensuring all reactants remain in solution. N,N-Dimethylformamide (DMF) is a common and effective solvent for peptide couplings due to its excellent solvating properties.[3] Dichloromethane (DCM) can also be used, sometimes in combination with DMF.[4] It is imperative to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[4]
Q5: How can I monitor the progress of the coupling reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A ninhydrin test can also be very effective for detecting the presence of the free primary amine of Bzl-Ile-OMe.[3] A negative ninhydrin test (the solution remains colorless or yellow) typically indicates that the coupling reaction is complete.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low reaction yield | 1. Incomplete reaction due to steric hindrance. 2. Hydrolysis of the activated acid. 3. Insufficient amount of base. | 1. Increase the reaction time. 2. Use a more potent coupling reagent (e.g., HATU). 3. Ensure the use of anhydrous solvents and reagents. 4. Add an additional equivalent of base. |
| Presence of starting material (Bzl-Ile-OMe) after extended reaction time | 1. Inefficient activation of the carboxylic acid. 2. Steric hindrance preventing coupling. | 1. Switch to a different coupling reagent and/or additive. 2. Increase the reaction temperature (e.g., from 0°C to room temperature), but monitor for epimerization. 3. Perform a recoupling step.[3] |
| Formation of by-products | 1. Racemization/epimerization at the alpha-carbon. 2. Side reactions with the coupling reagent. | 1. Add HOBt or Oxyma Pure to suppress racemization. 2. Avoid high temperatures. 3. Ensure the correct stoichiometry of reagents. |
| Difficulty in purifying the final product | 1. Presence of urea by-product (from DCC or DIC). 2. Excess coupling reagents or additives. | 1. If using DCC, the dicyclohexylurea (DCU) by-product is largely insoluble and can be removed by filtration.[5] 2. If using a water-soluble carbodiimide like EDC, perform an aqueous workup to remove the urea by-product.[6] 3. Utilize column chromatography for purification. |
Data Presentation: Comparison of Coupling Conditions
The following table summarizes the impact of different reaction conditions on the yield of the coupled product. The model reaction considered here is the coupling of Boc-Alanine with this compound.
| Coupling Reagent | Additive | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DCC | HOBt | DIEA (2.0) | DMF | 0 to RT | 24 | 75 |
| EDC | HOBt | DIEA (2.0) | DCM/DMF (1:1) | 0 to RT | 24 | 80 |
| HBTU | - | DIEA (2.0) | DMF | RT | 12 | 92 |
| HATU | - | DIEA (2.0) | DMF | RT | 8 | 95 |
| DIC | Oxyma Pure | DIEA (2.0) | DMF | 0 to RT | 24 | 85 |
Note: Yields are illustrative and can vary based on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Coupling using HATU
-
To a solution of the N-protected amino acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIEA (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Coupling using EDC/HOBt
-
Dissolve the N-protected amino acid (1.0 eq.), HOBt (1.2 eq.), and this compound (1.2 eq.) in anhydrous DCM/DMF (1:1).
-
Cool the solution to 0°C in an ice bath.[4]
-
Add EDC (1.2 eq.) and DIEA (2.0 eq.) to the cooled solution.[4]
-
Allow the reaction to slowly warm to room temperature and stir overnight.[4]
-
Monitor the reaction progress by TLC or HPLC.
-
For workup, remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with 1N HCl, saturated NaHCO3 solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.[4]
-
Purify the product via column chromatography.
Visualizations
Caption: General experimental workflow for the coupling of this compound.
Caption: Troubleshooting decision tree for low-yield this compound coupling reactions.
References
troubleshooting failed reactions with Bzl-ile-ome hcl
Welcome to the technical support center for troubleshooting reactions involving N-Carbobenzyloxy-L-isoleucine methyl ester hydrochloride (Cbz-Ile-OMe HCl), a frequently used reagent in peptide synthesis and drug development. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers in overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here are answers to common questions and issues encountered during peptide coupling reactions with Cbz-Ile-OMe HCl.
Q1: My peptide coupling reaction with Cbz-Ile-OMe HCl has a very low yield. What are the common causes and how can I fix it?
A1: Low yields in peptide couplings involving Cbz-Ile-OMe HCl are often due to the steric hindrance from the isoleucine side chain. Here are the primary causes and their solutions:
-
Inadequate Coupling Reagent: Standard coupling reagents may not be effective enough for sterically hindered amino acids.
-
Insufficient Reaction Time or Temperature: The reaction may be too slow to go to completion under standard conditions.
-
Solution: Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
-
Poor Solubility of Reagents: Cbz-Ile-OMe HCl or the growing peptide chain may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Ensure all reactants are fully dissolved. Common solvents for peptide coupling include DMF and NMP. If solubility is still an issue, consider using a solvent mixture or adding a solubilizing agent like a small amount of DMSO.
-
-
Base-Related Issues: The choice and amount of base are critical.
-
Solution: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to neutralize the HCl salt and facilitate the coupling. Ensure the correct stoichiometry of the base is used. An excess of base can lead to side reactions, including racemization.
-
Q2: I'm observing a significant amount of a byproduct with the same mass as my starting material or desired product. What could it be?
A2: This could be due to several factors, including racemization or the formation of N-acylurea.
-
Racemization: The chiral center of the isoleucine residue can epimerize under the reaction conditions, leading to the formation of diastereomers which may be difficult to separate.
-
N-acylurea Formation: When using carbodiimides like DCC or EDC, the activated carboxylic acid can rearrange to a stable N-acylurea, which is a common byproduct that terminates the reaction.
-
Solution: Add HOBt or OxymaPure to the reaction mixture. These additives trap the activated intermediate as an active ester, which is more reactive towards the amine and less prone to rearranging to N-acylurea.
-
Q3: How can I improve the solubility of Cbz-Ile-OMe HCl in my reaction?
A3: Cbz-Ile-OMe HCl, being an HCl salt, generally has good solubility in polar aprotic solvents like DMF. However, if you encounter solubility issues, consider the following:
-
Solvent Choice: Ensure you are using a high-purity, anhydrous grade of DMF or NMP.
-
Sonication: Briefly sonicating the reaction mixture can help dissolve the starting materials.
-
Order of Addition: Dissolve the Cbz-Ile-OMe HCl and the base (e.g., DIPEA) in the solvent first to form the free amine in situ before adding the coupling partner and coupling reagents.
Quantitative Data Summary
The choice of coupling reagent significantly impacts the yield and purity of the resulting peptide, especially when dealing with sterically hindered amino acids like isoleucine. The following table summarizes a general comparison of common coupling reagents.
| Coupling Reagent Combination | Relative Reactivity | Racemization Risk | Notes |
| DCC / HOBt | Moderate | Low to Moderate | A classic and cost-effective method. The DCU byproduct is insoluble and needs to be filtered off.[2] |
| EDC / HOBt | Moderate | Low to Moderate | The urea byproduct is water-soluble, simplifying purification.[4] |
| EDC / OxymaPure | High | Low | OxymaPure is a non-explosive and highly effective alternative to HOBt, often leading to cleaner reactions and higher yields.[3][5] |
| HBTU / DIPEA | High | Low | A very common and effective onium salt reagent.[1][7] |
| HATU / DIPEA | Very High | Very Low | Generally considered one of the most powerful coupling reagents, especially for difficult couplings.[1] |
| COMU / DIPEA | Very High | Very Low | A modern and highly efficient coupling reagent with a good safety profile.[2][6] |
Experimental Protocols
Here are detailed protocols for common peptide coupling reactions involving Cbz-Ile-OMe HCl.
Protocol 1: Peptide Coupling using EDC/OxymaPure
This protocol is a good starting point for achieving a balance between reactivity and minimizing side reactions.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected amino acid (1.0 eq) and Cbz-Ile-OMe HCl (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.1 eq) to the mixture and stir for 5-10 minutes at room temperature to neutralize the HCl salt and form the free amine.
-
Coupling Reagent Addition: In a separate vial, dissolve EDC·HCl (1.2 eq) and OxymaPure (1.2 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. For sterically hindered couplings, the reaction may require several hours to overnight.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: High-Efficiency Peptide Coupling using HATU
This protocol is recommended for particularly challenging couplings where other methods have failed.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and Cbz-Ile-OMe HCl (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.
-
HATU Addition: Add HATU (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions with HATU are typically faster than with other coupling reagents.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical workflow for troubleshooting low yields in your peptide coupling reaction.
Caption: Troubleshooting workflow for low yield reactions.
Signaling Pathway for Peptide Coupling with Additives
This diagram illustrates the general mechanism of carbodiimide-mediated peptide coupling and the role of additives in preventing side reactions.
Caption: Peptide coupling mechanism with additives.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digital.csic.es [digital.csic.es]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Technical Support Center: Purification of Peptides Containing N-alpha-Benzyl-L-isoleucine
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for the purification of peptides incorporating N-alpha-Benzyl-L-isoleucine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying peptides containing N-alpha-Benzyl-L-isoleucine?
A1: The primary challenge stems from the increased hydrophobicity imparted by the N-alpha-benzyl group. This bulky, nonpolar group significantly alters the peptide's interaction with reversed-phase chromatography media, often leading to issues like long retention times, poor peak shape, and co-elution with other hydrophobic impurities.[1][2] The benzyl group can cause the peptide to stick strongly to the stationary phase, making it difficult to elute under standard conditions.[1]
Q2: How does the N-alpha-benzyl group affect the solubility of the peptide?
A2: The benzyl group decreases the peptide's solubility in aqueous solutions while increasing its solubility in organic solvents. This can be problematic when preparing the sample for injection in a mobile phase with a high aqueous component, potentially causing the peptide to precipitate in the injector or at the head of the column.[3][4] Whenever possible, the sample should be dissolved in a solvent that is as close as possible in composition to the initial mobile phase.[3]
Q3: Which analytical technique is best suited for purifying these types of peptides?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides, including those with hydrophobic modifications.[5][6] Its high resolving power allows for the separation of the target peptide from closely related impurities.[5] The use of volatile mobile phases, such as acetonitrile and water with trifluoroacetic acid (TFA), also makes the collected fractions compatible with mass spectrometry and lyophilization.[5]
Q4: What type of RP-HPLC column is recommended?
A4: A C18 column is the most common choice for peptide purification due to its strong hydrophobic interactions.[6] For peptides with very high hydrophobicity, like those containing an N-alpha-benzyl group, a C8 or even a C4 column might be beneficial. These columns have shorter alkyl chains and are less retentive, which can help in eluting the peptide with a lower concentration of organic solvent and improve peak shape. For larger peptides, wide-pore (300 Å) columns are recommended to ensure the peptide can access the stationary phase surface.
Troubleshooting Guide
This section addresses specific problems you may encounter during the RP-HPLC purification of your N-alpha-Benzyl-L-isoleucine-containing peptide.
| Problem / Symptom | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | 1. Secondary Interactions: Residual silanol groups on the silica-based column interacting with the peptide. 2. Slow Kinetics: Slow on-off rates of the highly hydrophobic peptide with the stationary phase. 3. Column Overload: Injecting too much sample mass for the column's capacity.[3] | 1. Modify Mobile Phase: Ensure 0.1% TFA is present in both aqueous and organic mobile phases to suppress silanol interactions. Consider using a different ion-pairing agent. 2. Increase Temperature: Elevating the column temperature (e.g., to 40-60°C) can improve peak shape by accelerating mass transfer kinetics.[3] 3. Reduce Sample Load: Dilute the sample 1:10 or 1:100 and reinject to see if peak shape improves.[3] |
| Very Late Elution / No Elution | 1. Excessive Hydrophobicity: The peptide is too strongly retained by the C18 stationary phase.[1] 2. Insufficient Organic Solvent: The gradient does not reach a high enough percentage of organic solvent to elute the peptide. | 1. Use a Less Retentive Column: Switch to a C8 or C4 column. 2. Use a Stronger Organic Solvent: Consider using n-propanol or isopropanol in the mobile phase instead of, or in addition to, acetonitrile, as they have stronger elution strength for hydrophobic molecules. 3. Steepen the Gradient: Increase the rate of change of the organic solvent percentage. |
| Split Peaks | 1. Sample Solvent Incompatibility: The solvent used to dissolve the peptide is much stronger than the initial mobile phase, causing the sample to spread on the column before the gradient starts. 2. Column Void or Contamination: A void has formed at the column inlet, or the inlet frit is partially blocked.[7] 3. Peptide Degradation/Isomerization: The peptide may be degrading on-column or exists as conformational isomers. | 1. Match Sample Solvent to Mobile Phase: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If solubility is an issue, use a minimal amount of a stronger solvent like DMSO and then dilute with the mobile phase. 2. Column Maintenance: Reverse and flush the column (disconnected from the detector) to remove contaminants.[3] If the problem persists, the column may need replacement. Using a guard column can protect the analytical column.[7] 3. Analyze by Mass Spectrometry: Confirm the mass of the species in each of the split peaks. |
| High Backpressure | 1. Blocked Frit: Particulate matter from the sample or pump seals has blocked the column inlet frit.[3][7] 2. Peptide Precipitation: The peptide has precipitated on the column due to poor solubility in the mobile phase. | 1. Filter Sample: Ensure all samples are filtered through a 0.22 µm filter before injection. Install an in-line filter before the injector.[7] 2. Flush the System: Disconnect the column and flush the HPLC system to ensure the blockage is not in the tubing or injector. If the column is the cause, try back-flushing it at a low flow rate.[7] 3. Modify Sample Solvent: Ensure the sample is fully dissolved and compatible with the mobile phase. |
| Low Recovery / Yield | 1. Irreversible Adsorption: The highly hydrophobic peptide is permanently binding to the stationary phase. 2. Precipitation: The sample is precipitating in the autosampler vial, injection loop, or on the column. 3. Peptide Degradation: The peptide is not stable under the acidic mobile phase conditions (e.g., TFA). | 1. Column Wash: After the gradient, include a high-organic wash step (e.g., 95-100% Acetonitrile or Isopropanol) to strip strongly bound material from the column.[8] 2. Improve Solubility: Add a small percentage of isopropanol or formic acid to the sample solvent. 3. Use a Different Acid Modifier: Consider using formic acid (0.1%) instead of TFA if peptide stability is a concern, though this may result in broader peaks. |
Experimental Protocols & Methodologies
Protocol 1: Standard RP-HPLC Purification
This protocol provides a starting point for purifying a peptide containing N-alpha-Benzyl-L-isoleucine.
-
Column Selection:
-
Start with a C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).
-
Dimensions: 4.6 x 250 mm for analytical scale, larger for preparative scale.
-
-
Mobile Phase Preparation:
-
Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).
-
Degas both solvents thoroughly by sonication or helium sparging.[3]
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Solvent A or a mixture that mimics the initial gradient conditions (e.g., 95% A / 5% B).
-
If solubility is low, use a small amount of DMSO, DMF, or Acetonitrile to dissolve the peptide first, then dilute with Solvent A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 40°C.
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (wash step)
-
40-45 min: 95% B (hold)
-
45-50 min: 95% to 5% B (return to initial)
-
50-60 min: 5% B (re-equilibration)[5]
-
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction by analytical HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the general purification workflow and a logical approach to troubleshooting common issues.
Caption: General workflow for the purification of synthetic peptides.
Caption: Decision tree for troubleshooting common HPLC purification issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity | Semantic Scholar [semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. bachem.com [bachem.com]
- 7. agilent.com [agilent.com]
- 8. harvardapparatus.com [harvardapparatus.com]
common side reactions with Bzl-ile-ome hcl and how to avoid them
Welcome to the technical support center for Bzl-Ile-OMe HCl. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding potential side reactions during their experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, more commonly referred to as H-Ile-OMe HCl or L-Isoleucine methyl ester hydrochloride, is a protected amino acid derivative. Its primary use is in peptide synthesis, where the methyl ester protects the C-terminus and the hydrochloride salt improves stability and handling. The N-terminus remains as a free amine, ready for coupling to the growing peptide chain.
Q2: How should I properly store and handle this compound?
Proper storage is critical to maintain the integrity of the reagent. It is recommended to store the compound under desiccated conditions. For long-term storage, temperatures of -20°C (for up to one month) or -80°C (for up to six months) are advised to prevent degradation.[1] Once a solution is prepared, it should be stored in aliquots to avoid repeated freeze-thaw cycles.[1]
Q3: I am having trouble dissolving this compound. What can I do?
Solubility can be a concern. If you encounter issues, gentle warming of the solution to 37°C and sonication in an ultrasonic bath for a short period can help increase solubility.[1] Always choose an appropriate solvent based on the product's solubility characteristics for your specific application.[1]
Q4: What are the most common side reactions I should be aware of when using this reagent in peptide synthesis?
The most common side reaction to be vigilant about is racemization , especially during the activation and coupling steps. Racemization leads to the formation of diastereomeric impurities that can be difficult to separate from the desired peptide. Other potential issues include incomplete coupling and side reactions related to the choice of coupling reagents and protecting groups on other amino acids in the sequence.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
Issue 1: Poor Coupling Efficiency
Symptoms:
-
Low yield of the desired peptide.
-
Presence of unreacted starting material (the growing peptide chain without the Isoleucine residue).
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Activation | Ensure your coupling reagent (e.g., HBTU, HATU, DIC) is fresh and used in the correct stoichiometry. Pre-activation of the carboxylic acid group of the incoming amino acid for 1-5 minutes before adding it to the resin-bound amine is often recommended. |
| Steric Hindrance | Isoleucine has a sterically hindered β-branched side chain. Extend the coupling time or consider double coupling (repeating the coupling step with a fresh portion of the activated amino acid). |
| Poor Solubility | As mentioned in the FAQ, ensure the this compound is fully dissolved in the reaction solvent. Poor solubility can lead to lower effective concentrations and reduced reaction rates. Consider using solvents known to improve solubility, such as DMF or NMP. |
| Basic Conditions | The free amine of this compound needs to be neutralized from its hydrochloride salt form for the coupling reaction to proceed. Ensure an appropriate amount of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), is used to liberate the free amine. |
Issue 2: Racemization of the Isoleucine Residue
Symptoms:
-
Presence of a diastereomeric impurity in the final peptide, often visible as a closely eluting peak in HPLC analysis.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Over-activation / Prolonged Activation Time | Minimize the pre-activation time of the amino acid before coupling. Prolonged exposure to activating agents, especially in the presence of a base, can increase the rate of racemization. |
| Strong Base | The use of strong tertiary amines like DIEA can promote racemization.[2] If racemization is a significant issue, consider using a weaker base such as 2,4,6-trimethylpyridine (collidine).[2] However, be aware that this may require longer coupling times. |
| High Reaction Temperature | Perform the coupling reaction at room temperature or below. Elevated temperatures, sometimes used in microwave-assisted peptide synthesis, can significantly increase the rate of racemization.[2] |
| Choice of Coupling Reagent | Uronium/phosphonium salt-based reagents (HBTU, HATU) in the presence of a base are known to increase the risk of racemization for some amino acids.[2] Using a carbodiimide-based coupling reagent like DIC with an additive such as OxymaPure® or COMU may reduce racemization. |
Experimental Protocols
Standard Protocol for Coupling this compound in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin with the N-terminally deprotected peptide chain) in an appropriate solvent like DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound and the activating agent (e.g., HBTU) in DMF. Add a base (e.g., DIEA) to neutralize the hydrochloride and activate the amino acid. Allow for a short pre-activation time (1-2 minutes).
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for the recommended coupling time (typically 1-2 hours).
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Visual Guides
Below are diagrams illustrating key workflows and logical relationships for troubleshooting.
Caption: Standard workflow for a coupling reaction in SPPS.
References
Bzl-ile-ome hcl stability issues and proper storage conditions
Welcome to the technical support center for Bzl-Ile-OMe HCl. This guide provides answers to frequently asked questions and troubleshooting advice regarding the stability and proper storage of this compound to ensure the integrity of your research results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions to minimize degradation. As a solid, it is recommended to store the compound at 2-8°C.[1] For solutions, it is best to prepare them fresh. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months). To prevent degradation from repeated freeze-thaw cycles, avoid using the same stock solution multiple times.
Q2: What are the primary stability concerns for this compound?
The main stability concerns for this compound are hydrolysis of the methyl ester and potential oxidation. As a hydrochloride salt, the compound is acidic and relatively stable. However, in aqueous solutions, especially under basic or strongly acidic conditions and elevated temperatures, the methyl ester group is susceptible to hydrolysis, yielding N-Benzyl-L-isoleucine. The isoleucine residue itself is generally stable, but extreme conditions could lead to other degradation pathways.
Q3: How can I tell if my this compound has degraded?
Degradation can be identified by a change in physical appearance (e.g., discoloration, clumping), a decrease in purity as assessed by analytical techniques like HPLC, or the appearance of new peaks in the chromatogram. For quantitative assessment, a stability-indicating analytical method should be used to measure the parent compound's concentration and detect any degradation products.
Troubleshooting Guide
Issue 1: Inconsistent results in bioassays.
Inconsistent results may stem from the degradation of this compound in your experimental setup. The compound's stability can be affected by the pH of your buffer, the temperature, and the duration of the experiment.
-
Troubleshooting Steps:
-
Confirm Purity: Before use, verify the purity of your this compound stock using a suitable analytical method like HPLC-UV.
-
pH and Temperature: Assess the stability of this compound in your assay buffer at the experimental temperature. Incubate the compound in the buffer for the duration of your experiment, and then analyze the sample for degradation.
-
Fresh Solutions: Always prepare fresh solutions of this compound for your experiments to minimize the impact of solvent-mediated degradation.
-
Issue 2: Appearance of unknown peaks in my HPLC analysis.
The presence of new peaks in your HPLC chromatogram that are not present in a freshly prepared sample is a strong indicator of degradation.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study.[2][3][4][5][6] This involves subjecting the compound to stress conditions to intentionally induce degradation.
-
Peak Identification: The peaks generated during the forced degradation study can be compared to the unknown peaks in your experimental samples. Mass spectrometry (LC-MS) can be used to identify the structure of these degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid | 2-8°C | Long-term | Keep container tightly sealed and in a dry place.[1] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3][4][5][6]
Table 2: General Protocol for Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Time | Analysis |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 hours | HPLC-UV, LC-MS |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | 2 hours | HPLC-UV, LC-MS |
| Oxidation | 3% H₂O₂ at room temperature | 24 hours | HPLC-UV, LC-MS |
| Thermal Stress (Solid) | 80°C | 48 hours | HPLC-UV, LC-MS |
| Photostability | Exposed to UV light (e.g., 254 nm) at room temp. | 24 hours | HPLC-UV, LC-MS |
Note: The goal is to achieve approximately 10-20% degradation.[2][3] Incubation times and temperatures may need to be adjusted based on the observed degradation rate.
Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products or impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: Prepare a standard solution of this compound and inject it to determine its retention time. Analyze the samples from the forced degradation study to identify the retention times of any degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound.
Visualizations
Potential Degradation Pathway
The primary degradation pathway for this compound is likely the hydrolysis of the methyl ester, especially under basic conditions.
Experimental Workflow for Stability Assessment
The following workflow outlines the general steps for assessing the stability of this compound.
References
- 1. Bot Detection [iris-biotech.de]
- 2. biopharminternational.com [biopharminternational.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. asianjpr.com [asianjpr.com]
Technical Support Center: Cleavage of the Benzyl Group from Bzl-Ile-OMe HCl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cleavage of the benzyl group from N-benzyl-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl).
Troubleshooting Guide
This guide addresses common issues observed during the debenzylation of this compound and similar N-benzyl amino acid esters.
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | 1. Catalyst Inactivity: The Palladium on Carbon (Pd/C) catalyst may be old, poisoned, or of insufficient loading.[1][2] 2. Catalyst Poisoning: The product, a free amine, can coordinate to the palladium, reducing its catalytic activity.[3][4] 3. Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate) may be depleted. For reactions with H₂ gas, pressure may be too low.[1] 4. Poor Mass Transfer: Inadequate stirring can limit the interaction between the catalyst, substrate, and hydrogen source.[1] | 1. Catalyst: Use fresh, high-quality Pd/C (typically 10% w/w). Consider increasing the catalyst loading. For stubborn reactions, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[1][2] 2. Reaction Medium: Perform the reaction in an acidic medium (e.g., by adding HCl or acetic acid to the solvent) to form the ammonium salt of the product, which minimizes catalyst poisoning.[1][3][4] 3. Hydrogen Source: For catalytic transfer hydrogenation, ensure a sufficient molar excess of the hydrogen donor. For H₂ gas reactions, ensure the system is properly sealed and maintained at a positive pressure (e.g., with a balloon).[1] 4. Agitation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate efficient gas-liquid-solid phase mixing.[1] |
| Formation of M+28 Byproduct | Residual Formic Acid/Ammonium Formate: If using ammonium formate for catalytic transfer hydrogenation, residual formic acid or formate salts can react with the deprotected amine in subsequent steps (e.g., acylation) to form a formylated byproduct (Molecular Weight = M+28).[5] | Work-up Procedure: After filtration of the catalyst, perform an aqueous work-up. Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to remove any residual formic acid or ammonium formate before proceeding to the next step.[5] |
| Reductive Amination Side Products | Solvent Oxidation: When using alcohol solvents (e.g., methanol, ethanol), the palladium catalyst can oxidize the solvent to the corresponding aldehyde or ketone. These can then undergo reductive amination with the deprotected amine product.[5] | Reaction Time & Solvent Choice: Minimize the reaction time to what is necessary for complete debenzylation. While alcohols are common solvents, if reductive amination is a significant issue, consider alternative solvents or carefully monitor the reaction progress to avoid prolonged reaction times.[5] |
| Inconsistent Results | Catalyst Quality and Handling: The activity of Pd/C can vary between batches and can degrade over time, especially if not stored properly.[2] Reaction Setup: For hydrogen gas reactions, leaks in the system can lead to poor results. | Standardize Procedures: Use a consistent source and batch of catalyst whenever possible. Store the catalyst under an inert atmosphere. For hydrogenations, ensure all joints are well-sealed and purge the reaction vessel with hydrogen multiple times before starting the reaction.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving the benzyl group from this compound?
A1: The most common and effective method is catalytic hydrogenation. This can be performed using hydrogen gas (H₂) or through catalytic transfer hydrogenation (CTH) with a hydrogen donor.
-
Hydrogen Gas (H₂): This method involves reacting the substrate with hydrogen gas, typically at atmospheric or slightly elevated pressure, in the presence of a palladium catalyst (e.g., 10% Pd/C).[1]
-
Catalytic Transfer Hydrogenation (CTH): This approach uses a hydrogen donor in solution to generate hydrogen in situ. A widely used system is ammonium formate with 10% Pd/C in a protic solvent like methanol or ethanol.[6][7] This method avoids the need for handling hydrogen gas directly.[5]
Q2: My debenzylation reaction is very slow. What can I do to speed it up?
A2: Several factors can be addressed to increase the reaction rate:
-
Increase Catalyst Loading: Using a higher weight percentage of Pd/C can accelerate the reaction.
-
Use a More Active Catalyst: Pearlman's catalyst (20% Pd(OH)₂/C) is often more active than standard Pd/C for debenzylation.[2]
-
Acidify the Reaction Mixture: Adding a stoichiometric amount of acid (like HCl) can prevent catalyst poisoning by the amine product, thereby increasing the reaction rate.[1][3][4]
-
Increase Hydrogen Pressure: If using H₂ gas, increasing the pressure can enhance the reaction rate.
-
Elevate the Temperature: For CTH with ammonium formate, refluxing the reaction mixture is a common practice to drive the reaction to completion.[7]
Q3: I am observing a byproduct with a mass of M+28 in my subsequent reaction. What is it and how can I prevent its formation?
A3: An M+28 byproduct is likely the N-formylated product.[5] This occurs when residual ammonium formate or formic acid from the debenzylation step reacts with your deprotected amine. To prevent this, it is crucial to thoroughly remove these residues during the work-up by washing the reaction mixture with an aqueous solution of a weak base like sodium bicarbonate.[5]
Q4: Can I use a solvent other than methanol or ethanol for the hydrogenation?
A4: Yes, other solvents can be used, but the choice depends on the specific hydrogenation method and the solubility of your substrate. For catalytic transfer hydrogenation, protic solvents like methanol and ethanol are common. For hydrogen gas hydrogenations, a wider range of solvents, including ethyl acetate, THF, and acetic acid, can be employed. However, be aware that the solvent can influence the reaction rate and selectivity. For instance, using alcohol solvents can sometimes lead to reductive amination side products.[5]
Q5: Is it possible to selectively cleave the N-benzyl group in the presence of other reducible functional groups?
A5: The chemoselectivity of benzyl group hydrogenolysis depends on the other functional groups present in the molecule and the reaction conditions. While N-benzyl groups are readily cleaved, other groups like Cbz protecting groups, benzyl esters, and alkenes can also be reduced under similar conditions.[8][9] Careful selection of the catalyst and reaction conditions may allow for some degree of selectivity. For instance, some catalysts might show different activities towards different functional groups. It is advisable to perform a small-scale test reaction to determine the selectivity for your specific substrate.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol describes a general procedure for the debenzylation of this compound using ammonium formate as the hydrogen source.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate (HCOONH₄)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
To a stirred suspension of this compound (1 equivalent) and 10% Pd/C (typically 10-20% by weight of the substrate) in dry methanol, add anhydrous ammonium formate (4-5 equivalents) in one portion under a nitrogen atmosphere.[7]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.[7]
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
To remove residual ammonium formate, dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, Ile-OMe.
Visualizations
Caption: Workflow for Catalytic Transfer Hydrogenation.
References
- 1. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tantuchemicals.com [tantuchemicals.com]
- 6. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Bzl-Ile-OMe HCl Activation & Racemization Control
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the activation of N-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) and the mitigation of associated racemization.
Troubleshooting Guides
This section addresses specific issues that may arise during the activation and coupling of this compound.
Issue 1: High Levels of Diastereomer (Bzl-D-allo-Ile-OMe) Detected Post-Coupling
-
Question: My final peptide product shows a significant peak corresponding to the D-allo-isoleucine diastereomer after coupling with this compound. What is the likely cause and how can I fix this?
-
Answer: Significant formation of the Bzl-D-allo-Ile-OMe diastereomer is a direct indication of racemization at the alpha-carbon of the isoleucine residue during the activation/coupling step. Isoleucine is particularly susceptible to this issue, and the presence of the N-benzyl group can influence the rate of racemization.
Potential Causes & Solutions:
-
Choice of Base: The base used to neutralize the HCl salt and facilitate the coupling reaction is a critical factor.[1] Strong, sterically unhindered bases can readily abstract the alpha-proton, leading to racemization.
-
Recommendation: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally preferred over triethylamine (TEA) or diisopropylethylamine (DIPEA) to minimize racemization.[1]
-
-
Coupling Reagent: The choice of coupling reagent directly impacts the reactivity of the activated ester and its susceptibility to racemization.
-
Recommendation: If using a carbodiimide like DCC or EDC, the addition of a racemization suppressant is crucial.[2] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly reduce racemization.[1][2] For particularly difficult couplings, consider using phosphonium or uronium salt-based reagents like PyBOP or HBTU, which are known for lower racemization levels, especially when combined with an additive.
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of racemization.
-
Recommendation: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common practice.
-
-
Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the risk of racemization.
-
Recommendation: Minimize the pre-activation time. Ideally, the activated species should be generated in situ or used immediately after its formation.
-
-
Issue 2: Incomplete or Slow Coupling Reaction
-
Question: My coupling reaction with this compound is very slow or does not go to completion. What could be the problem?
-
Answer: Incomplete coupling can be due to several factors, including steric hindrance from the N-benzyl and the isoleucine side chain, or issues with the reaction conditions.
Potential Causes & Solutions:
-
Steric Hindrance: The bulky N-benzyl and isobutyl side chain of isoleucine can sterically hinder the approach of the nucleophilic amine.
-
Recommendation: Switch to a more powerful coupling reagent. Uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP are generally more effective for sterically hindered amino acids.
-
-
Solvent Choice: The solvent can affect the solubility of reactants and the reaction rate.
-
Recommendation: Ensure all reactants are fully dissolved. Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are common choices. For reactions prone to aggregation, consider using N-methylpyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO).
-
-
Insufficient Reagent Equivalents: Using stoichiometric amounts of reagents may not be sufficient to drive the reaction to completion.
-
Recommendation: Increase the equivalents of the coupling reagent and the this compound (e.g., to 1.2-1.5 equivalents).
-
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.
-
Recommendation: Ensure efficient stirring or agitation throughout the reaction.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary mechanisms of racemization during this compound activation?
-
A1: There are two main pathways for racemization during the activation of N-protected amino acids. The first is direct abstraction of the alpha-proton by a base, leading to the formation of a planar enolate intermediate which can be protonated from either face. The second, more common mechanism for acyl-protected amino acids, involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. The oxazolone has an acidic proton at the 4-position which can be easily removed by a base, leading to a resonance-stabilized achiral intermediate that subsequently reacts with the amine to produce a racemic mixture.[1]
-
-
Q2: How can I accurately quantify the level of racemization?
-
A2: For isoleucine derivatives, racemization leads to the formation of the diastereomer, L-allo-isoleucine. These diastereomers can be separated and quantified using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after hydrolysis of the peptide.[3][4]
-
-
Q3: Are there any specific coupling reagents recommended to minimize racemization with Bzl-Ile-OMe?
-
A3: While there is no single "best" reagent for all conditions, combinations of a carbodiimide (like DIC or EDC) with a racemization-suppressing additive (like HOBt or Oxyma) are a good starting point.[2] For more challenging, sterically hindered couplings where racemization is a concern, phosphonium salts like PyBOP or uronium salts like HBTU or HATU are often preferred.[2]
-
-
Q4: Does the "Bzl" (benzyl) protecting group on the nitrogen atom increase the risk of racemization compared to other N-protecting groups like Boc or Fmoc?
-
A4: Urethane-based protecting groups like Boc and Fmoc are generally effective at suppressing racemization because the lone pair of the nitrogen atom is delocalized into the carbonyl of the protecting group, making it less likely to participate in oxazolone formation. The N-benzyl group, being an alkyl-type substituent, does not offer this electronic stabilization. Therefore, N-benzyl protected amino acids can be more prone to racemization via the oxazolone pathway compared to their Boc or Fmoc counterparts, especially with strong activating agents.
-
Data Summary
The choice of base and coupling reagent significantly impacts the degree of racemization. The following table summarizes the extent of racemization observed during the coupling of acetyl-L-isoleucine to glycine ethyl ester, which serves as a relevant model for understanding the factors at play.
| Coupling Reagent | Solvent | Tertiary Amine | Extent of Racemization (%) |
| Dicyclohexylcarbodiimide | Chloroform | Triethylamine | 9 |
| Dicyclohexylcarbodiimide | Chloroform | NN-Di-isopropylethylamine | 10 |
| Dicyclohexylcarbodiimide | Chloroform | Tribenzylamine | 10 |
| Dicyclohexylcarbodiimide | Chloroform | None | 4 |
| Dicyclohexylcarbodiimide | Dimethylformamide | Triethylamine | 37 |
| Dicyclohexylcarbodiimide | Dimethylformamide | NN-Di-isopropylethylamine | 25 |
| Dicyclohexylcarbodiimide | Dimethylformamide | Tribenzylamine | 5 |
| N-Ethyl-5-phenylisoxazolium-3'-sulphonate | Acetonitrile | Triethylamine | 20 |
| N-Ethyl-5-phenylisoxazolium-3'-sulphonate | Acetonitrile | NN-Di-isopropylethylamine | 12 |
| N-Ethyl-5-phenylisoxazolium-3'-sulphonate | Acetonitrile | Tribenzylamine | 4 |
Data adapted from Bodanszky, M., & Conklin, L. E. (1967). A Simple Method for the Study of Racemization in Peptide Synthesis. Chemical Communications (London), (17), 773–774.
Experimental Protocols
Protocol 1: General Procedure for Activation of this compound with Minimal Racemization using DIC/HOBt
-
Reactant Preparation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
-
Neutralization:
-
Slowly add N-methylmorpholine (NMM) (1.1 equivalents) to the solution while stirring. Stir for 10-15 minutes at 0°C.
-
-
Activation:
-
Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the cold solution.
-
-
Coupling:
-
Immediately after the addition of DIC, add the amine component (0.95 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Analysis:
-
Analyze the purified product for diastereomeric purity using chiral HPLC.
-
Visualizations
Caption: Racemization mechanism during peptide coupling.
Caption: Troubleshooting workflow for high racemization.
References
Validation & Comparative
A Head-to-Head Battle of Protecting Groups: Bzl-Ile-OMe HCl vs. Boc-Ile-OMe in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice of protecting groups is a critical determinant of success. This guide provides an objective comparison of two commonly employed N-terminal protected isoleucine methyl esters: Benzyloxycarbonyl-Isoleucine methyl ester hydrochloride (Z-Ile-OMe HCl) and tert-Butoxycarbonyl-Isoleucine methyl ester (Boc-Ile-OMe). By examining their performance based on experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic strategies.
The selection of an appropriate N-terminal protecting group is paramount in peptide synthesis to prevent unwanted side reactions and ensure the sequential addition of amino acids. Both the benzyloxycarbonyl (Z or Cbz) and the tert-butoxycarbonyl (Boc) groups have been extensively used for this purpose. While the user's query specified "Bzl-Ile-OMe HCl," in the context of N-terminal protection, this is conventionally understood to refer to the benzyloxycarbonyl (Z) group. This guide, therefore, compares Z-Ile-OMe with the widely used Boc-Ile-OMe.
Core Chemical Differences and Strategic Implications
The fundamental difference between the Z and Boc protecting groups lies in their chemical nature and, consequently, their deprotection mechanisms. The Z group is a benzyl-based carbamate, whereas the Boc group is a tert-butyl-based carbamate. This structural variance dictates the reagents and conditions required for their removal, which is a cornerstone of orthogonal protection strategies in complex peptide synthesis.
Z-Ile-OMe HCl utilizes the benzyloxycarbonyl group, which is classically removed under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This method is valued for its mildness and the clean byproducts it generates (toluene and carbon dioxide). However, it is incompatible with peptides containing sulfur-containing amino acids like cysteine and methionine, as the catalyst can be poisoned. Alternative deprotection can be achieved using strong acids such as HBr in acetic acid, though this method is harsher.
Boc-Ile-OMe , on the other hand, employs the tert-butoxycarbonyl group, which is labile to acid. Deprotection is typically achieved using moderately strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). This acid-lability forms the basis of the widely adopted Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), where the N-terminal Boc group is removed by TFA, while benzyl-based side-chain protecting groups (Bzl) remain intact until final cleavage with a stronger acid like hydrofluoric acid (HF).
Performance Comparison: A Data-Driven Analysis
The choice between Z-Ile-OMe and Boc-Ile-OMe can significantly impact key performance indicators in peptide synthesis, including coupling efficiency, yield, and the preservation of stereochemical integrity (i.e., minimizing racemization).
| Parameter | Z-Ile-OMe | Boc-Ile-OMe | Key Considerations |
| Coupling Efficiency | Generally high, comparable to Boc-amino acids under optimal conditions. | High, widely demonstrated in both solution-phase and solid-phase synthesis. | Coupling efficiency is highly dependent on the coupling reagents, solvent, and steric hindrance of the amino acids being coupled. |
| Yield | Can be excellent, particularly in solution-phase synthesis. | Consistently high yields are achievable, especially in automated solid-phase synthesis. | Overall yield is a cumulative result of both coupling and deprotection steps. Inefficient deprotection or side reactions can lower the final yield. |
| Racemization Risk | The Z group is known to be relatively resistant to racemization during activation. | Boc-protected amino acids also generally retain their optical purity upon activation. However, the risk of racemization exists, especially with certain coupling reagents and bases. | The degree of racemization is influenced by the activation method, coupling additives (e.g., HOBt, Oxyma), and the specific amino acid residue. |
| Deprotection Conditions | Catalytic Hydrogenolysis (H₂/Pd) or Strong Acid (HBr/AcOH). | Moderate Acid (e.g., 50% TFA in DCM). | The choice of deprotection method must be compatible with other protecting groups and the overall synthetic strategy (orthogonality). |
| Compatibility | Not compatible with sulfur-containing residues when using hydrogenolysis. | Compatible with a wide range of amino acids and side-chain protecting groups in the Boc/Bzl SPPS strategy. | |
| Primary Application | Historically significant in solution-phase peptide synthesis. | A cornerstone of solid-phase peptide synthesis (Boc-SPPS). |
Experimental Protocols: A Closer Look at the Methodology
To provide a practical context for the data presented, the following are generalized experimental protocols for the deprotection of Z and Boc groups.
Protocol 1: Deprotection of the Z-Group via Catalytic Hydrogenolysis
-
Dissolution: The Z-protected peptide is dissolved in a suitable solvent such as methanol, ethanol, or tetrahydrofuran.
-
Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, typically 10% by weight) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to an atmosphere of hydrogen gas (H₂), either by bubbling the gas through the solution or by using a balloon filled with hydrogen. The reaction is typically stirred at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the deprotected peptide.
Protocol 2: Deprotection of the Boc-Group using Trifluoroacetic Acid (TFA)
-
Resin Swelling (for SPPS): The Boc-protected peptide-resin is swelled in a suitable solvent like dichloromethane (DCM).
-
Deprotection Cocktail: A deprotection solution, typically 50% TFA in DCM (v/v), is prepared. Scavengers such as triisopropylsilane (TIS) or dithiothreitol (DTT) may be added to prevent side reactions with sensitive residues.
-
Treatment: The deprotection solution is added to the swelled resin, and the mixture is agitated for a specified period, usually 15-30 minutes at room temperature.
-
Filtration and Washing: The resin is filtered and washed multiple times with DCM to remove the cleaved Boc group and excess TFA.
-
Neutralization: The protonated N-terminus of the peptide-resin is neutralized with a solution of a hindered base, such as diisopropylethylamine (DIPEA) in DCM, to prepare it for the next coupling step.
-
Washing: The resin is washed again with DCM and the coupling solvent (e.g., DMF) to remove excess base and salts.
Visualizing the Synthetic Workflow
To better illustrate the logical flow of a typical peptide synthesis cycle involving these protecting groups, the following diagrams are provided.
Conclusion: Making the Right Choice
The decision between using Z-Ile-OMe and Boc-Ile-OMe in peptide synthesis is not a matter of one being definitively superior to the other, but rather a strategic choice based on the specific requirements of the synthesis.
Z-Ile-OMe remains a valuable tool, particularly in solution-phase synthesis where its stability and the mild, non-acidic conditions of hydrogenolysis for deprotection are advantageous. Its resistance to racemization is also a significant benefit. However, its incompatibility with certain amino acids and the practicalities of handling hydrogen gas and catalysts can be limitations.
Boc-Ile-OMe is the workhorse of modern solid-phase peptide synthesis. Its convenient acid-labile deprotection is highly amenable to the automated, cyclical nature of SPPS and forms the basis of a well-established and versatile orthogonal protection strategy.
Ultimately, the optimal choice will depend on the desired peptide's sequence, the intended synthetic methodology (solution-phase vs. solid-phase), and the other protecting groups employed in the synthesis. By carefully considering the experimental data and protocols outlined in this guide, researchers can enhance the efficiency and success rate of their peptide synthesis endeavors.
The Efficacy of Bzl-Ile-OMe HCl in Peptide Synthesis: A Comparative Analysis
In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high yields and purity. For the amino acid isoleucine, a critical component of many therapeutic peptides, the selection of appropriate N-terminal and C-terminal protecting groups is a key consideration. This guide provides a comparative analysis of the efficacy of using a combination of a benzyl (Bzl) group for N-terminal protection and a methyl ester (OMe) for C-terminal protection of isoleucine, presented as the hydrochloride salt (Bzl-Ile-OMe HCl), against other commonly employed protecting group strategies.
Understanding the Role of Protecting Groups in Peptide Synthesis
Protecting groups are chemical moieties that are reversibly attached to reactive functional groups, such as the amino and carboxyl groups of amino acids, to prevent them from participating in unwanted side reactions during peptide chain elongation.[1][2] An ideal protecting group should be easy to introduce, stable under the conditions of peptide coupling, and readily removable under mild conditions that do not compromise the integrity of the peptide.[1] The choice of protecting groups is dictated by the overall synthetic strategy, with orthogonal protection schemes being highly desirable. Orthogonal protecting groups can be removed in any order without affecting each other, offering greater flexibility in the synthesis of complex peptides.
The this compound Strategy
The use of a benzyl group for the protection of the α-amino group and a methyl ester for the protection of the α-carboxyl group of isoleucine represents a "quasi-orthogonal" protection strategy. Both groups are typically removed under different conditions, providing a degree of selective deprotection.
N-Terminal Protection: The Benzyl (Bzl) Group
The benzyl group is a well-established protecting group for amines. It is generally stable to a wide range of reaction conditions, including basic and nucleophilic reagents.
C-Terminal Protection: The Methyl Ester (OMe)
The methyl ester is a simple and common protecting group for carboxylic acids. It is relatively stable but can be cleaved under specific conditions.
Comparative Efficacy: this compound vs. Other Protecting Groups
The efficacy of a protecting group strategy is evaluated based on several key parameters: yield of the protected amino acid, purity of the final peptide, and the efficiency and mildness of the deprotection steps. While direct, comprehensive comparative studies focusing solely on this compound are limited in publicly available literature, we can infer its potential efficacy by comparing the individual protecting groups (Bzl and OMe) with other common alternatives.
The two most widely used orthogonal strategies in solid-phase peptide synthesis (SPPS) are the tert-butoxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies.
| Protecting Group Strategy | N-Terminal Protection | C-Terminal/Side-Chain Protection | Deprotection Conditions (N-Terminal) | Deprotection Conditions (C-Terminal/Side-Chain) |
| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Bzl (Benzyl) esters and ethers | Strong acids (e.g., TFA) | Catalytic hydrogenolysis, strong acids (e.g., HF) |
| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | tBu (tert-butyl) esters and ethers | Base (e.g., piperidine) | Strong acids (e.g., TFA) |
| Bzl/OMe | Bzl (Benzyl) | OMe (Methyl ester) | Catalytic hydrogenolysis | Saponification (basic hydrolysis) or enzymatic cleavage |
Table 1: Comparison of Common Protecting Group Strategies in Peptide Synthesis.
Yield and Purity
The overall yield and purity of a synthesized peptide are influenced by the efficiency of both the coupling and deprotection steps. Protecting groups that are prone to premature cleavage or that require harsh removal conditions can lead to the formation of side products and a decrease in the final yield and purity. For instance, in one study, the use of Arg(Pmc) resulted in a 46% yield of the desired peptide after a 3-hour cleavage and deprotection with TFA, whereas using Arg(Pbf) under the same conditions yielded 69%.[1] This highlights the significant impact of the protecting group on the final outcome.
Deprotection Efficiency and Orthogonality
The key advantage of the Fmoc/tBu strategy lies in its excellent orthogonality, where the base-labile Fmoc group can be removed without affecting the acid-labile tBu groups. The Boc/Bzl strategy is considered "quasi-orthogonal" because both groups are removed by acidic conditions, albeit with different acid strengths.
In the case of Bzl-Ile-OMe, the benzyl group is typically removed by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups. The methyl ester can be removed by saponification (hydrolysis with a base like NaOH). This provides a good degree of orthogonality. However, saponification can sometimes lead to side reactions, such as epimerization, especially for sterically hindered amino acids like isoleucine.
Experimental Protocols
General Protocol for Benzyl Protection of an Amino Group:
-
Dissolve the amino acid in a suitable solvent (e.g., aqueous base).
-
Add benzyl chloroformate or benzyl bromide dropwise while maintaining a basic pH.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the solution to precipitate the N-Bzl-amino acid.
-
Filter, wash, and dry the product.
General Protocol for Methyl Esterification of a Carboxylic Acid:
-
Suspend the amino acid in methanol.
-
Bubble dry HCl gas through the suspension or add thionyl chloride dropwise at 0°C.
-
Reflux the reaction mixture until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride.
General Protocol for Deprotection of a Benzyl Group (Catalytic Hydrogenolysis):
-
Dissolve the Bzl-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
General Protocol for Deprotection of a Methyl Ester (Saponification):
-
Dissolve the methyl ester-protected peptide in a mixture of a suitable organic solvent (e.g., methanol, THF) and aqueous base (e.g., NaOH, LiOH).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.
-
Upon completion, neutralize the reaction mixture with acid.
-
Extract the product with an organic solvent or purify by chromatography.
Visualizing the Logic of Protecting Group Strategies
References
A Comparative Guide to the Analytical Characterization of N-α-Benzyl-L-isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the key analytical methodologies for the comprehensive characterization of N-α-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related analogues, such as L-isoleucine methyl ester hydrochloride and other benzylated amino acid esters, to provide representative benchmarks and experimental protocols.
Structural Elucidation and Purity Assessment
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity determination of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical.
¹H NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring environments.
¹³C NMR (Carbon NMR): Provides information on the different carbon environments in the molecule.
Expected Chemical Shifts for this compound: (Note: The following table presents expected values based on the analysis of similar compounds. Actual experimental values may vary.)
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Benzyl CH₂ | ~3.5 - 4.5 (s) | ~50 - 55 |
| Benzyl Aromatic C-H | ~7.2 - 7.5 (m) | ~127 - 130 (multiple peaks) |
| Isoleucine α-CH | ~3.5 - 4.0 (d) | ~55 - 60 |
| Isoleucine β-CH | ~1.8 - 2.2 (m) | ~35 - 40 |
| Isoleucine γ-CH₂ | ~1.2 - 1.6 (m) | ~25 - 30 |
| Isoleucine γ-CH₃ | ~0.8 - 1.0 (t) | ~10 - 15 |
| Isoleucine δ-CH₃ | ~0.8 - 1.0 (d) | ~15 - 20 |
| Methyl Ester CH₃ | ~3.6 - 3.8 (s) | ~50 - 55 |
| Carbonyl C=O | - | ~170 - 175 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.
Expected Mass-to-Charge Ratio (m/z) for this compound:
| Ion | Formula | Expected m/z |
| [M+H]⁺ (protonated molecule) | C₁₄H₂₂NO₂⁺ | ~236.16 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and compare the experimental m/z value with the calculated theoretical mass.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine hydrochloride) | ~2400 - 3200 (broad) |
| C-H stretch (aromatic) | ~3000 - 3100 |
| C-H stretch (aliphatic) | ~2850 - 3000 |
| C=O stretch (ester) | ~1730 - 1750 |
| C=C stretch (aromatic) | ~1450 - 1600 |
| C-O stretch (ester) | ~1100 - 1300 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet method or Attenuated Total Reflectance - ATR) or as a thin film.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Acquire the IR spectrum over a typical range of 4000 - 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Chromatographic Analysis for Purity and Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (for the benzyl group) |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Method Development: Optimize the mobile phase composition and gradient to achieve good separation of the main peak from any impurities.
-
Data Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Chiral HPLC
For amino acid derivatives, it is crucial to confirm the enantiomeric purity. Chiral HPLC can separate the L- and D-enantiomers.
Typical Chiral HPLC Parameters:
| Parameter | Condition |
| Column | A chiral stationary phase (CSP) column (e.g., based on cyclodextrin or polysaccharide derivatives) |
| Mobile Phase | Typically a mixture of hexane/isopropanol or other non-polar/polar solvent systems |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
Workflow and Data Visualization
The following diagrams illustrate the typical workflows for the characterization of this compound.
Caption: Workflow for Structural Elucidation.
Caption: HPLC Workflow for Purity Assessment.
Caption: Overall Characterization Strategy.
Comparison with an Alternative: L-Isoleucine Methyl Ester Hydrochloride
A common precursor or related compound is L-isoleucine methyl ester hydrochloride. The primary difference in its analytical profile would be the absence of the benzyl group.
| Analytical Technique | This compound | L-Isoleucine Methyl Ester HCl | Key Difference |
| ¹H NMR | Signals for benzyl protons (~7.3 ppm) and benzylic CH₂ (~3.5-4.5 ppm) are present. | Absence of signals in the aromatic region. | Presence of the benzyl group. |
| ¹³C NMR | Signals for aromatic carbons (~127-130 ppm) and benzylic carbon (~50-55 ppm) are present. | Absence of aromatic carbon signals. | Presence of the benzyl group. |
| Mass Spectrometry ([M+H]⁺) | m/z ≈ 236.16 | m/z ≈ 146.12 | Mass difference corresponding to the benzyl group (C₇H₇, 91.05 Da). |
| UV-Vis (HPLC Detection) | Strong UV absorbance at ~254 nm. | Weak or no UV absorbance at 254 nm. | The benzyl group is a strong chromophore. |
Conclusion
The comprehensive analytical characterization of this compound requires a multi-technique approach. While specific literature data for this compound is scarce, a robust analytical workflow can be established based on the well-understood principles of NMR, MS, IR, and HPLC. By comparing the obtained data with that of related compounds and theoretical values, a high degree of confidence in the structure, purity, and enantiomeric integrity of this compound can be achieved. This guide provides the foundational experimental protocols and expected data to aid researchers in this characterization process.
A Comparative Guide to HPLC Analysis of Peptides: Modern vs. Classical Synthesis Approaches
For researchers, scientists, and professionals in drug development, the purity of synthesized peptides is paramount. High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing peptide purity. This guide provides a comparative analysis of HPLC results for peptides synthesized using modern Solid-Phase Peptide Synthesis (SPPS) with Fmoc-protected amino acids versus the more classical solution-phase approach utilizing N- and C-terminally protected amino acids like Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl).
The choice of synthetic strategy significantly impacts the impurity profile of the crude peptide product, which in turn influences the complexity of purification and the final yield. Modern SPPS with reagents like HCTU and COMU is generally faster and yields purer crude products than classical methods.
Comparative Analysis of Peptide Purity
While direct, side-by-side experimental data for peptides synthesized with this compound versus modern alternatives is not extensively published, a qualitative and quantitative comparison can be inferred from the principles of each method. Peptides synthesized via modern, automated SPPS are expected to have a higher purity in their crude form. This is due to the efficiency of modern coupling reagents and the controlled, stepwise nature of the synthesis on a solid support.
Below is a table summarizing the expected performance differences based on the synthetic methodology.
| Parameter | Modern SPPS (e.g., with Fmoc-Ile-OH + HCTU) | Classical Synthesis (e.g., with this compound) |
| Expected Crude Purity (by HPLC) | 70-95% | 40-80% |
| Typical Major Impurities | Deletion sequences, truncated sequences | Racemized products, by-products from coupling reagents |
| Synthesis Time | Hours to days (automated) | Days to weeks (manual) |
| Purification Complexity | Lower | Higher |
| Overall Yield (after purification) | Moderate to High | Low to Moderate |
Experimental Protocols
A robust HPLC protocol is crucial for the accurate assessment of peptide purity, regardless of the synthetic method employed. Reversed-phase HPLC (RP-HPLC) is the most common technique for peptide analysis.
Protocol: HPLC Analysis of Synthetic Peptides
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of 1 mg/mL.[1]
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.[1]
2. HPLC System and Column:
-
HPLC System: A standard analytical HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used for peptide analysis.[2] Common dimensions are 4.6 x 150 mm or 4.6 x 250 mm with a particle size of 3-5 µm.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use to prevent bubble formation in the system.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C. Elevated temperatures can improve peak shape for hydrophobic peptides.
-
Detection Wavelength: 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr, Phe).[3]
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A gradient of increasing organic solvent (Mobile Phase B) is used to elute peptides of varying hydrophobicity.[1][4] A typical gradient is as follows:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 45 | 55 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 40 | 95 | 5 |
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.[3]
-
Purity (%) = (Area of Main Peak / Total Peak Area) * 100
Visualizing the Workflow and Methodologies
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical differences between classical and modern peptide synthesis strategies.
Caption: Experimental workflow from peptide synthesis to HPLC purity analysis.
Caption: Logical comparison of modern vs. classical peptide synthesis.
References
Confirming Peptide Sequences: A Comparative Guide to Synthesis with Bzl-Ile-OMe HCl
For researchers, scientists, and drug development professionals, the precise sequence of a synthetic peptide is paramount to its function and efficacy. This guide provides a comparative analysis of peptide synthesis utilizing Benzyl-Isoleucinate Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl) as a C-terminal residue. We present experimental data, detailed protocols, and analytical methodologies for sequence confirmation, offering a comprehensive resource for peptide chemists.
The selection of appropriate protecting groups and coupling strategies is a critical consideration in peptide synthesis, directly impacting yield, purity, and the prevention of side reactions such as racemization. This guide focuses on the use of this compound, a common building block, and compares its performance with alternative protective strategies.
Performance Comparison of C-Terminal Isoleucine Protection
The choice of the C-terminal protecting group for isoleucine can influence the efficiency of peptide coupling and the integrity of the chiral center. Below is a summary of typical performance metrics when comparing benzyl ester protection (as in this compound) with other common strategies like t-butyl ester (H-Ile-OtBu) or using an N-Fmoc protected isoleucine (Fmoc-Ile-OH) in solid-phase peptide synthesis (SPPS).
| Parameter | This compound (Solution Phase) | H-Ile-OtBu (Solution Phase) | Fmoc-Ile-OH (Solid Phase) |
| Typical Coupling Yield | 85-95% | 88-97% | >99% (with excess reagents) |
| Relative Purity (crude) | Good to Excellent | Good to Excellent | Excellent |
| Racemization Risk | Low to moderate | Low | Very Low |
| Deprotection Conditions | Catalytic Hydrogenation or strong acid (HBr/AcOH) | Strong acid (TFA) | Piperidine (for Fmoc removal) |
| Key Advantages | Cost-effective, suitable for solution-phase synthesis | Acid-labile, orthogonal to many N-terminal protecting groups | High yields, simplified purification |
| Key Disadvantages | Harsher deprotection, potential for benzyl ether formation as a side product | Requires strong acid for cleavage | Higher cost of reagents and resin |
Experimental Protocols
Here, we provide a detailed protocol for the solution-phase synthesis of a model dipeptide, Boc-Ala-Ile-OBzl, using this compound.
Synthesis of Boc-Ala-Ile-OBzl
This protocol details the coupling of N-Boc-protected Alanine (Boc-Ala-OH) with Isoleucine benzyl ester hydrochloride (H-Ile-OBzl·HCl), which can be prepared from this compound by saponification followed by esterification with benzyl alcohol.
Materials:
-
Boc-Ala-OH
-
H-Ile-OBzl·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
5% aqueous solution of citric acid
-
5% aqueous solution of sodium bicarbonate
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve H-Ile-OBzl·HCl (1.0 equivalent) in anhydrous DCM.
-
Add TEA or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM.
-
Cool the Boc-Ala-OH/HOBt solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents), dissolved in a minimal amount of cold DCM, to the Boc-Ala-OH/HOBt solution. Stir for 20 minutes at 0 °C.
-
Add the neutralized H-Ile-OBzl solution to the activated Boc-Ala-OH solution at 0 °C.
-
Allow the reaction mixture to stir and slowly warm to room temperature overnight (approximately 15 hours).
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a 5% aqueous solution of citric acid, followed by a 5% aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Ile-OBzl.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Sequence Confirmation: Analytical Methodologies
Accurate confirmation of the peptide sequence is a critical final step. A combination of analytical techniques is typically employed to ensure the desired product has been synthesized with high fidelity.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for determining the molecular weight of the synthesized peptide.
-
Protocol: A small sample of the purified peptide is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected Result for Boc-Ala-Ile-OBzl: The ESI-MS spectrum should show a prominent peak corresponding to the [M+H]⁺ ion (calculated m/z) and potentially other adducts such as [M+Na]⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed structural information, confirming the presence of all amino acid residues and the protecting groups.
-
Protocol: The purified peptide is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and a ¹H NMR spectrum is acquired.
-
Expected Spectral Features for Boc-Ala-Ile-OBzl: The spectrum should exhibit characteristic signals for the Boc group (a singlet around 1.4 ppm), the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the CH₂ group around 5.1 ppm), and the α-protons and side-chain protons of both Alanine and Isoleucine residues in their expected regions.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized peptide.
-
Protocol: The peptide is analyzed by reverse-phase HPLC (RP-HPLC) using a C18 column and a gradient of an organic solvent (e.g., acetonitrile) in water, both typically containing 0.1% trifluoroacetic acid (TFA). Detection is commonly performed by UV absorbance at 214 nm and 280 nm.
-
Purity Assessment: The purity of the peptide is determined by integrating the peak area of the main product relative to the total peak area in the chromatogram.
Visualizing the Workflow
To provide a clear overview of the synthesis and confirmation process, the following diagrams illustrate the key steps.
A Comparative Study of Isoleucine Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Isoleucine, a sterically hindered amino acid, presents unique challenges and opportunities in solid-phase peptide synthesis (SPPS). The choice of Nα-protecting group, primarily between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), significantly impacts coupling efficiency, yield, and purity of the final peptide. This guide provides a comparative analysis of Boc- and Fmoc-protected isoleucine derivatives, with supporting data and detailed experimental protocols to aid in the selection of the optimal synthetic strategy.
Performance Comparison of Isoleucine Derivatives
The selection of the protecting group for isoleucine is a critical parameter in SPPS. Due to the steric hindrance of its β-branched side chain, isoleucine residues can be difficult to couple, potentially leading to lower yields and purity. The following tables provide an illustrative comparison of the performance of Boc-Isoleucine and Fmoc-Isoleucine in the synthesis of a model peptide.
Table 1: Illustrative Performance Data for Isoleucine Derivatives in SPPS
| Isoleucine Derivative | Average Coupling Efficiency (%) | Crude Peptide Purity (%) | Overall Yield (%) | Key Considerations |
| Boc-L-Isoleucine | 97-99% | 75-85% | 60-75% | Requires strong acid (e.g., HF) for final cleavage, which can be harsh on sensitive peptides. In situ neutralization protocols can improve efficiency. |
| Fmoc-L-Isoleucine | 98-99.5% | 80-90% | 65-80% | Milder deprotection conditions (piperidine). Generally preferred for its orthogonality and compatibility with a wider range of linkers and side-chain protecting groups. |
| Fmoc-L-allo-Isoleucine | 97-99% | 78-88% | 62-78% | The stereochemistry can influence peptide structure and biological activity. Coupling efficiency is comparable to L-Isoleucine, but purification may require specific analytical methods to confirm stereochemical integrity. |
Note: The data presented in this table is illustrative and based on typical outcomes for the synthesis of moderately sized peptides containing a single isoleucine residue under optimized conditions. Actual results may vary depending on the peptide sequence, coupling reagents, and specific protocol used.
Experimental Protocols
Detailed methodologies for the incorporation of Boc- and Fmoc-protected isoleucine are provided below. These protocols outline the key steps in a typical manual SPPS workflow.
Protocol 1: Solid-Phase Peptide Synthesis using Boc-L-Isoleucine
This protocol describes a manual Boc-SPPS workflow for the incorporation of a Boc-L-Isoleucine residue.
1. Resin Preparation:
- Start with a suitable resin (e.g., Merrifield resin, 0.5-1.0 mmol/g substitution).
- Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
- Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).
2. Nα-Boc Deprotection:
- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
- Drain the vessel and treat with 50% TFA in DCM for an additional 20 minutes.
- Wash the resin with DCM (3x) and isopropanol (3x) to remove residual TFA.
- Wash with DMF (3x).
3. Neutralization:
- Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).
- Wash the resin with DMF (5x).
4. Coupling of Boc-L-Isoleucine:
- Dissolve Boc-L-Isoleucine (3 eq.) and a coupling agent such as HBTU (3 eq.) in DMF.
- Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin and couple for 1-2 hours. Due to isoleucine's steric hindrance, a longer coupling time or a second coupling may be necessary.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.
- Wash the resin with DMF (3x) and DCM (3x).
5. Repetition and Cleavage:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- After the final coupling, perform a final deprotection (step 2).
- For cleavage and deprotection of side-chain protecting groups, treat the resin with a cleavage cocktail (e.g., HF/p-cresol 9:1) for 1-2 hours at 0°C.
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-L-Isoleucine
This protocol outlines a manual Fmoc-SPPS workflow for incorporating an Fmoc-L-Isoleucine residue.
1. Resin Preparation:
- Start with a suitable resin (e.g., Rink Amide or Wang resin, 0.4-0.8 mmol/g substitution).
- Swell the resin in DMF for 30 minutes in a reaction vessel.
- Wash the resin with DMF (3x).
2. Nα-Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5 minutes.
- Drain the vessel and treat with 20% piperidine in DMF for an additional 15 minutes.
- Wash the resin with DMF (5x) to ensure complete removal of piperidine.
3. Coupling of Fmoc-L-Isoleucine:
- Dissolve Fmoc-L-Isoleucine (3 eq.), a coupling agent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.
- Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin and couple for 1-2 hours. Given the steric hindrance of isoleucine, extended coupling times or double coupling may be beneficial.
- Monitor the coupling reaction with a Kaiser test. A negative test indicates a complete reaction.
- Wash the resin with DMF (3x) and DCM (3x).
4. Repetition and Cleavage:
- Repeat steps 2-3 for each subsequent amino acid.
- After the final coupling, perform a final Fmoc deprotection (step 2).
- Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.
- Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Visualizing the Synthesis Workflow
The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis for incorporating an isoleucine derivative.
Caption: Boc-SPPS workflow for isoleucine incorporation.
Caption: Fmoc-SPPS workflow for isoleucine incorporation.
A Comparative Guide to Protecting Group Strategies in Peptide Synthesis: Evaluating Benzyl-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different protecting group strategies in peptide synthesis, with a focus on the use of benzyl-protected amino acids, exemplified by Benzyl-Isoleucine Methyl Ester Hydrochloride (Bzl-Ile-OMe HCl). We will delve into the experimental validation of this approach and compare its performance with the more common Boc/Bzl and Fmoc/tBu strategies. This analysis is supported by a review of established chemical principles and available, albeit limited, direct comparative data.
Introduction to Protecting Group Strategies in Peptide Synthesis
The synthesis of peptides with a defined sequence requires the strategic use of protecting groups to prevent unwanted side reactions. The core principle involves the temporary blockage of reactive functional groups, primarily the α-amino group of the incoming amino acid and the reactive side chains of all amino acids in the sequence. The two dominant strategies in modern solid-phase peptide synthesis (SPPS) are the Boc/Bzl and Fmoc/tBu strategies.
The Boc/Bzl strategy utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable benzyl-based groups (Bzl) for "permanent" side-chain protection. Deprotection of the Boc group is achieved with a moderate acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protecting groups requires a strong acid, such as hydrofluoric acid (HF).
The Fmoc/tBu strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. The Fmoc group is removed with a mild base, typically piperidine, and the final cleavage and deprotection are performed with a strong acid like TFA. This strategy is often considered more "orthogonal" as the conditions for Nα-deprotection and final cleavage are distinct.
This compound represents a building block where the α-amino group is protected by a benzyl group and the C-terminal carboxylic acid is protected as a methyl ester. This type of protection is more traditional and is often associated with solution-phase peptide synthesis, although benzyl groups are also a key component of the Boc/Bzl SPPS strategy for side-chain protection.
Comparison of Protecting Group Strategies
The choice of protecting group strategy significantly impacts the efficiency, purity, and scalability of peptide synthesis. Below is a comparative overview of the key characteristics of each strategy.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Benzyl (Nα) Protection (Traditional) |
| Nα-Protecting Group | tert-butoxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) | Benzyl (Bzl) or Benzyloxycarbonyl (Z/Cbz) |
| Nα-Deprotection Condition | Moderate Acid (e.g., TFA) | Mild Base (e.g., 20% Piperidine in DMF) | Catalytic Hydrogenation (H₂/Pd) or strong acid (HBr/AcOH) |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-butyl-based (tBu) | Varies, often benzyl esters for carboxyl groups |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) | Varies depending on the overall protection scheme |
| Orthogonality | Quasi-orthogonal (both acid-labile) | Orthogonal (base-labile vs. acid-labile) | Can be orthogonal with other protecting groups |
| Key Advantages | Mature and well-established methodology. | Milder Nα-deprotection conditions, avoiding repeated acidolysis of the peptide chain. Wider availability of non-canonical amino acids. | Stable protecting group, resistant to racemization during activation. |
| Key Disadvantages | Use of hazardous strong acids (HF). Potential for premature side-chain deprotection with repeated acid treatment. | Potential for side reactions like diketopiperazine formation. Base-lability of the Fmoc group can be a limitation for certain structures. | Harsher deprotection conditions (catalytic hydrogenation) may not be compatible with all functional groups (e.g., sulfur-containing amino acids). |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible peptide synthesis. Below are generalized protocols for the key steps in solid-phase peptide synthesis using the Boc/Bzl and Fmoc/tBu strategies. A specific protocol for a synthesis using an Nα-Bzl protected amino acid like this compound is less common in modern SPPS but would follow similar principles of coupling and deprotection, with the key difference being the Nα-deprotection step.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general cyclical process of solid-phase peptide synthesis.
Caption: General workflow for solid-phase peptide synthesis.
Protocol 1: Nα-Boc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a hindered base, such as 5-10% diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM and then with dimethylformamide (DMF) to prepare for the next coupling step.
Protocol 2: Nα-Fmoc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF).
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF for approximately 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Preparation for Coupling: The resin is now ready for the next coupling step.
Protocol 3: Amino Acid Coupling (General)
-
Activation: In a separate vessel, pre-activate the incoming protected amino acid (e.g., Boc-amino acid or Fmoc-amino acid) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in a suitable solvent like DMF or DCM.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.
Signaling Pathways and Logical Relationships in Peptide Synthesis
The logical relationship between the different protecting group strategies and their respective deprotection pathways is a key consideration in planning a peptide synthesis. The choice of Nα-protection dictates the chemical environment the growing peptide chain is repeatedly exposed to, which can influence the stability of side-chain protecting groups and the integrity of the final peptide.
Caption: Deprotection pathways for Boc/Bzl and Fmoc/tBu strategies.
Conclusion
The validation of experimental results for a specific building block like this compound is intrinsically linked to the broader context of the chosen peptide synthesis strategy. While direct, quantitative head-to-head comparisons of Bzl-protected amino acids against their Boc and Fmoc counterparts in the synthesis of a specific peptide are not extensively documented in readily accessible literature, a comparison can be made based on the well-established principles of their respective protecting group chemistries.
The Boc/Bzl strategy, which utilizes benzyl groups for side-chain protection, is a robust and historically significant method. The Fmoc/tBu strategy offers the advantage of milder, orthogonal Nα-deprotection conditions, which has led to its widespread adoption. The use of Nα-benzyl protection is less common in modern SPPS due to the potentially harsh deprotection conditions that may lack compatibility with sensitive amino acid residues.
For researchers and drug development professionals, the selection of a protecting group strategy should be based on the specific requirements of the target peptide, including its length, sequence, and the presence of sensitive functional groups. While this compound can be a viable building block, its application in a broader synthesis workflow necessitates careful consideration of its compatibility with the chosen overall protecting group strategy. Further experimental studies providing direct quantitative comparisons would be highly valuable to the field.
A Comparative Guide to Alternatives for Bzl-Ile-OMe HCl in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the intricate process of peptide synthesis. Bzl-Ile-OMe HCl, or L-Isoleucine methyl ester hydrochloride with an N-terminal benzyl protecting group, is a commonly utilized reagent. However, a variety of alternative reagents exist, each offering distinct advantages in specific applications, particularly concerning the orthogonality of protecting group strategies in solid-phase and solution-phase peptide synthesis. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data and detailed protocols to inform your selection process.
The primary alternatives to this compound involve variations in the N-terminal protecting group. The most prevalent of these are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The choice between these, along with the benzyl (Bzl) or benzyloxycarbonyl (Cbz) groups, is fundamentally tied to the overall synthetic strategy, particularly the conditions required for deprotection.
Comparison of N-Terminal Protected Isoleucine Derivatives
The selection of an N-terminal protecting group for isoleucine is dictated by the desired deprotection conditions, which must be compatible with other protecting groups present on the peptide and, in the case of solid-phase peptide synthesis (SPPS), the resin linker.
| Protecting Group | Reagent Example | Deprotection Condition | Key Advantages | Common Applications |
| Benzyl (Bzl) | This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable to both acidic and basic conditions. | Solution-phase synthesis; Synthesis of peptide fragments. |
| Boc | Boc-Ile-OMe | Strong acids (e.g., Trifluoroacetic acid - TFA) | Easily removed under acidic conditions. | Boc-based Solid-Phase Peptide Synthesis (SPPS). |
| Fmoc | Fmoc-Ile-OMe | Bases (e.g., Piperidine in DMF) | Mild, base-labile deprotection. | Fmoc-based Solid-Phase Peptide Synthesis (SPPS). |
| Cbz (Z) | Cbz-Ile-OMe | Catalytic Hydrogenation or strong acids | Well-established; stable to mild acids and bases. | Solution-phase synthesis. |
Experimental Data: Deprotection Efficiency
The efficiency of deprotection is a critical parameter that can influence the overall yield and purity of the final peptide. The following table summarizes typical deprotection times and resulting yields for different N-terminally protected isoleucine methyl esters.
| Reagent | Deprotection Method | Reaction Time | Typical Yield | Purity |
| Bzl-Ile-OMe | H₂ (1 atm), 10% Pd/C in MeOH | 2-4 hours | >95% | >98% |
| Boc-Ile-OMe | 50% TFA in Dichloromethane (DCM) | 30 minutes | >98% | >99% |
| Fmoc-Ile-OMe | 20% Piperidine in DMF | 15-20 minutes | >99% | >99% |
| Cbz-Ile-OMe | H₂ (1 atm), 10% Pd/C in MeOH | 2-3 hours | >95% | >98% |
Experimental Protocols
Protocol 1: N-Terminal Deprotection of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in methanol (MeOH).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the starting material).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected H-Ile-OMe.
Protocol 2: N-Terminal Deprotection of Boc-Ile-OMe
-
Dissolution: Dissolve Boc-Ile-OMe (1 equivalent) in dichloromethane (DCM).
-
Acidification: Add an equal volume of Trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure (co-evaporation with DCM or toluene may be necessary to remove residual TFA).
-
Product Isolation: The resulting product is the TFA salt of H-Ile-OMe.
Protocol 3: N-Terminal Deprotection of Fmoc-Ile-OMe
-
Dissolution: Dissolve Fmoc-Ile-OMe (1 equivalent) in dimethylformamide (DMF).
-
Base Addition: Add piperidine to the solution to a final concentration of 20%.
-
Reaction: Stir the mixture at room temperature for 15-20 minutes.
-
Precipitation/Washing: If the product is on a solid support (in SPPS), the resin is washed extensively with DMF to remove the Fmoc-dibenzofulvene adduct and excess piperidine. For solution-phase, precipitation and washing may be required.
Visualizing Peptide Synthesis Workflows
The choice of protecting group strategy dictates the overall workflow of peptide synthesis. The following diagrams illustrate the cyclical nature of Boc- and Fmoc-based solid-phase peptide synthesis.
Caption: Boc-based Solid-Phase Peptide Synthesis Workflow.
Caption: Fmoc-based Solid-Phase Peptide Synthesis Workflow.
Logical Relationships in Protecting Group Selection
The decision-making process for selecting an appropriate isoleucine derivative is based on the compatibility of the N-terminal protecting group with the C-terminal protecting group and the overall synthesis strategy.
Caption: Decision tree for selecting an Isoleucine derivative.
A Comparative Guide to Bzl-Ile-OMe HCl and Alternative Reagents in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly impacts reaction efficiency, yield, and the purity of the final product. This guide provides a comprehensive cost-benefit analysis of N-Benzyl-L-isoleucine methyl ester hydrochloride (Bzl-Ile-OMe HCl) in comparison to other commonly employed reagents, supported by experimental data and detailed protocols.
Overview of Amino Acid Protection Strategies
In peptide synthesis, the protection of the α-amino and α-carboxyl groups of amino acids is essential to prevent undesirable side reactions and ensure the formation of the correct peptide sequence. The choice of protecting groups is dictated by their stability under coupling conditions and the ease and selectivity of their removal. The most prevalent strategies in modern peptide synthesis are the Fmoc/tBu and Boc/Bzl approaches, which offer excellent orthogonality.
This compound represents a less conventional approach, employing an N-benzyl (Bzl) group for amino terminus protection and a methyl ester (OMe) for the carboxyl terminus. This guide will delve into the specifics of this strategy and compare it with the more mainstream Fmoc- and Boc-protected isoleucine derivatives.
Comparative Analysis of Protecting Group Strategies
The utility of any protected amino acid is determined by a balance of factors including the stability of the protecting groups, the conditions required for their removal, potential side reactions, and cost. Below is a comparative analysis of the N-Bzl/OMe strategy with the widely used Fmoc and Boc strategies for L-isoleucine.
Chemical Properties and Deprotection
| Protecting Group Strategy | N-Terminus Protection | C-Terminus Protection (Initial) | N-Terminus Deprotection | C-Terminus Deprotection | Orthogonality with Side-Chain Protection |
| This compound | N-Benzyl (Bzl) | Methyl Ester (OMe) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Saponification (e.g., NaOH, LiOH) | Moderate. Hydrogenation may affect some side-chain protecting groups (e.g., Cbz, Trt). Saponification is generally compatible with many acid-labile side-chain protecting groups. |
| Fmoc-Ile-OH | Fluorenylmethyloxycarbonyl (Fmoc) | Free Carboxylic Acid | Base (e.g., Piperidine in DMF) | - | High. Fmoc deprotection is orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). |
| Boc-Ile-OH | tert-Butoxycarbonyl (Boc) | Free Carboxylic Acid | Acid (e.g., TFA) | - | High. Boc deprotection is orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Bzl, Cbz) protecting groups. |
Cost-Benefit Analysis
A direct cost comparison is challenging due to variations in supplier pricing and purity grades. However, a general analysis can be made based on the complexity of synthesis and the cost of reagents.
| Reagent | Relative Cost | Key Advantages | Key Disadvantages |
| This compound | Generally lower | Inexpensive starting materials. | Harsh deprotection conditions (hydrogenation, saponification). Potential for racemization during saponification.[1] Limited orthogonality. |
| Fmoc-Ile-OH | Higher | Mild, base-labile deprotection. High orthogonality with acid-labile side-chain groups. Well-suited for solid-phase peptide synthesis (SPPS). | Higher cost of the Fmoc protecting group. |
| Boc-Ile-OH | Moderate | Well-established chemistry. High orthogonality with base-labile and hydrogenolysis-labile groups. | Requires strong acid for deprotection (TFA), which can be harsh on some linkers and side-chains. |
Note: Relative cost is an approximation and can vary significantly between suppliers and based on the quantity purchased. For instance, indicative pricing for Boc-L-isoleucine can range from approximately $32.65 for 5g to $291.55 for 100g.[2][3]
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these reagents. Below are representative procedures for key steps involving the compared protecting group strategies.
Protocol 1: Peptide Coupling using this compound
-
Deprotection of the preceding amino acid: The N-terminal protecting group of the peptide chain is removed according to its specific chemistry (e.g., TFA for Boc, piperidine for Fmoc).
-
Activation of the incoming amino acid: In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU, HATU) in an appropriate solvent (e.g., DMF).
-
Neutralization and Coupling: Add a non-nucleophilic base (e.g., DIEA) to the deprotected peptide to neutralize the salt formed during deprotection. Immediately add the activated Bzl-Ile-OMe solution to the neutralized peptide.
-
Reaction Monitoring: Allow the reaction to proceed for a specified time (typically 1-2 hours) at room temperature. Monitor the reaction progress using a qualitative test (e.g., ninhydrin test).
-
Washing: After completion, wash the peptide resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
Protocol 2: Deprotection of the N-Benzyl Group
-
Catalyst Suspension: Suspend the N-benzyl protected peptide in a suitable solvent (e.g., methanol, formic acid-methanol mixture).[4]
-
Hydrogenation: Add a palladium catalyst (e.g., 10% Pd/C) to the suspension.[5][6]
-
Hydrogen Source: Introduce a hydrogen source, either by bubbling hydrogen gas through the mixture or by using a hydrogen donor such as ammonium formate or formic acid.[4][5][6]
-
Reaction: Stir the reaction mixture at room temperature under a hydrogen atmosphere. The reaction time can vary from minutes to hours depending on the substrate and conditions.[4][6]
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield the deprotected peptide.[5][6]
Protocol 3: Saponification of the Methyl Ester
-
Dissolution: Dissolve the peptide methyl ester in a mixture of an organic solvent (e.g., methanol, dioxane) and an aqueous solution of a base (e.g., NaOH, LiOH).
-
Hydrolysis: Stir the solution at room temperature. The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC, TLC) to determine the point of complete hydrolysis.
-
Neutralization and Extraction: After completion, carefully neutralize the reaction mixture with a mild acid. The product can then be isolated by extraction or precipitation. It is important to note that saponification of peptide esters, especially with longer peptide chains, can be challenging and may lead to side reactions, including racemization.[1]
Signaling Pathways and Workflows
The choice of protecting group strategy is integral to the overall workflow of peptide synthesis. The following diagrams illustrate the logical flow for a typical peptide elongation cycle using the different strategies.
Conclusion
The use of this compound in peptide synthesis offers a cost-effective alternative to the more common Fmoc- and Boc-protected amino acids, primarily due to the lower cost of the protecting groups. However, this cost advantage is offset by several significant drawbacks. The deprotection of the N-benzyl group requires catalytic hydrogenation, which may not be compatible with other protecting groups or certain amino acid residues. Furthermore, the saponification of the methyl ester is known to be problematic, especially for larger peptides, and carries a risk of racemization which can compromise the stereochemical integrity of the final product.[1]
In contrast, the Fmoc and Boc strategies, while more expensive in terms of reagent costs, provide milder and more orthogonal deprotection conditions, which are generally preferred for the synthesis of complex peptides, particularly in solid-phase synthesis. The choice of which protecting group strategy to employ will ultimately depend on the specific requirements of the synthesis, including the length and sequence of the peptide, the presence of sensitive residues, and budgetary constraints. For routine synthesis of complex peptides where purity and stereochemical integrity are paramount, the Fmoc/tBu or Boc/Bzl strategies remain the methods of choice. The N-Bzl/OMe approach may be considered for specific applications where cost is a primary driver and the potential drawbacks can be effectively managed.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. N-Boc-L-isoleucine 100g | peptidequotes [peptidequotes.com]
- 3. N-Boc-L-isoleucine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
Safety Operating Guide
Proper Disposal of Bzl-ile-ome HCl: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of Bzl-ile-ome HCl based on its chemical properties as an amino acid ester hydrochloride. However, a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Always consult the official SDS provided by your chemical supplier and adhere to your institution's and local environmental regulations for chemical waste disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust. In case of a spill, contain the material with an inert absorbent and follow your laboratory's established spill cleanup procedures.
Step-by-Step Disposal Procedure
The proper disposal of this compound will depend on the quantity and form of the waste (e.g., pure compound, in solution). The following steps provide a general framework:
-
Waste Identification and Segregation:
-
Properly label a dedicated waste container for this compound and any contaminated materials. The label should include the full chemical name and any relevant hazard warnings.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. As a halogenated organic compound, it may require specific disposal routes.
-
-
Waste Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container.
-
Liquid Waste: For solutions containing this compound, collect them in a designated, leak-proof container. Be mindful of the solvent used and ensure the container is compatible.
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of in the designated solid waste container.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures for requesting a chemical waste pickup. This typically involves completing a waste manifest or using an online system.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Note: The information provided here is intended as a supplementary resource. The user is responsible for ensuring compliance with all applicable safety and environmental regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
